2,4'-Dimethyl[1,1'-biphenyl]-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
857783-93-8 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-methyl-4-(4-methylphenyl)phenol |
InChI |
InChI=1S/C14H14O/c1-10-3-5-12(6-4-10)14-8-7-13(15)9-11(14)2/h3-9,15H,1-2H3 |
InChI Key |
VMVPRJLGMLEHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)O)C |
Origin of Product |
United States |
Foundational & Exploratory
2,4'-Dimethyl[1,1'-biphenyl]-4-ol CAS 1261975-21-6 properties
An In-depth Technical Guide to 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (CAS 1261975-21-6)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties and potential applications of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol. Given the limited specific literature on this particular molecule, this document synthesizes data from structurally related compounds and established chemical principles to provide a robust predictive overview.
Introduction: The Biphenyl Scaffold in Modern Science
Biphenyl derivatives are a cornerstone in various scientific fields, from medicinal chemistry to materials science. Their unique structural features, including the ability to introduce axial chirality (atropisomerism) and serve as a rigid yet versatile linker, have made them a "privileged scaffold" in drug design.[1] The presence of a biphenyl core is a feature of numerous biologically active natural products and marketed drugs.[1] 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is a specific example of this class, incorporating a phenolic hydroxyl group and two methyl substituents, which are expected to modulate its physicochemical and biological properties significantly. This guide will explore its predicted characteristics, plausible synthetic routes, and potential areas for research and application.
Physicochemical and Structural Properties
While experimental data for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is scarce, we can infer its properties from its structure and data available for its close isomer, 2,4'-Dimethylbiphenyl (CAS 611-61-0).[2][3][4] The addition of a hydroxyl group will increase polarity and the potential for hydrogen bonding compared to its non-hydroxylated counterpart.
| Property | Value / Prediction | Source |
| CAS Number | 1261975-21-6 | [5] |
| Molecular Formula | C₁₄H₁₄O | Inferred |
| Molecular Weight | 198.26 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Predicted to be soluble in organic solvents (e.g., methanol, DMSO, ethyl acetate) and sparingly soluble in water. | Inferred |
| XLogP3 (for isomer) | 4.2 (for 2,4'-Dimethylbiphenyl) | [3] |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | Inferred |
| Hydrogen Bond Acceptor Count | 1 (from the hydroxyl group) | Inferred |
Synthesis and Methodologies
The most versatile and widely adopted method for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide.
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
A plausible and efficient route to synthesize 2,4'-Dimethyl[1,1'-biphenyl]-4-ol involves the coupling of a commercially available boronic acid with a suitable aryl halide.
Reactants:
-
4-Hydroxyphenylboronic acid
-
1-Bromo-2,4-dimethylbenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask purged with an inert gas (e.g., Argon or Nitrogen), dissolve 1-bromo-2,4-dimethylbenzene (1.0 eq) and 4-hydroxyphenylboronic acid (1.1-1.5 eq) in the chosen solvent system.
-
Base Addition: Add an aqueous solution of the base (e.g., 2M Na₂CO₃, 2.0-3.0 eq).
-
Catalyst Introduction: Add the palladium catalyst (0.01-0.05 eq).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Potential Biological Activity and Applications
The structural motifs within 2,4'-Dimethyl[1,1'-biphenyl]-4-ol—the phenolic hydroxyl group and the biphenyl core—suggest several avenues for biological investigation.
-
Antioxidant Properties: Phenolic compounds are well-known radical scavengers.[6] The hydroxyl group on the biphenyl ring can donate a hydrogen atom to neutralize free radicals, making this compound a candidate for studies related to oxidative stress. The efficacy of phenolic antioxidants is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[6]
-
Antimicrobial Activity: Biphenyls and substituted phenols are found in nature and often exhibit antimicrobial properties.[7][8] For instance, certain polymethylated diphenyl ethers, which share structural similarities, have shown inhibitory effects against the mycelium growth of various fungal strains.[7] Therefore, 2,4'-Dimethyl[1,1'-biphenyl]-4-ol could be screened for activity against pathogenic bacteria and fungi.
-
Scaffold for Drug Discovery: The biphenyl unit serves as a versatile scaffold for developing inhibitors of various enzymes and receptors. Its ability to position functional groups in specific spatial orientations is crucial for achieving high-affinity binding. This molecule could serve as a starting fragment or lead compound in a drug discovery campaign targeting proteins where hydrophobic and hydrogen-bonding interactions are key. For instance, biphenyl dimethyl dicarboxylate has been investigated for treating liver diseases.[9]
Caption: Structure-Activity Relationship Logic.
Predictive Spectroscopic Profile
For unambiguous characterization, the following spectroscopic signatures would be expected for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol.
-
¹H NMR:
-
Aromatic Protons: A complex series of multiplets would appear in the range of δ 6.8-7.5 ppm.
-
Phenolic Proton: A broad singlet, exchangeable with D₂O, typically between δ 4.5-5.5 ppm, though its position can vary with solvent and concentration.
-
Methyl Protons: Two distinct singlets would be expected around δ 2.1-2.4 ppm, each integrating to 3H.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals are expected in the δ 115-160 ppm region. The carbon atom attached to the hydroxyl group would be significantly deshielded (around δ 155 ppm).
-
Methyl Carbons: Two signals in the aliphatic region, likely around δ 20-25 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad and strong absorption band around 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium to strong bands in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak at m/z = 198.
-
Safety and Handling
Based on GHS data for the structurally similar 2,4'-Dimethylbiphenyl, the following hazards should be anticipated[3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.
Conclusion
2,4'-Dimethyl[1,1'-biphenyl]-4-ol is a compound of significant interest due to its membership in the biphenyl class of molecules. While specific experimental data remains limited, this guide provides a robust, scientifically-grounded framework for its properties, synthesis, and potential applications. Its combination of a phenolic hydroxyl group and a substituted biphenyl core makes it a promising candidate for research in antioxidant studies, antimicrobial agent development, and as a foundational scaffold in medicinal chemistry. Further empirical investigation is warranted to fully elucidate its chemical and biological profile.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information CONTENT. Rsc.org. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4'-dimethyl-1,1'-biphenyl. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 2,4'-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Ronga, L., et al. (2022). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Molecules, 27(19), 6296. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2,4'-Dimethylbiphenyl. PubChem. Retrieved from [Link]
-
Neochim PLC. (2024, February 5). AMMONIA AQUEOUS SOLUTION, PURE SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ammonia solution 25%. Retrieved from [Link]
-
SpectraBase. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dimethyl-, ethyl ester. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
- Google Patents. (n.d.). DE4223979C2 - Process for the preparation of 2,4-dimethylphenol.
-
New Jersey Department of Health. (n.d.). Ammonium Hydroxide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Functional Food and Nutraceuticals. (2022). Evaluation of biological activity and pharmacological attributes of Pariploca aphylla: potential. Retrieved from [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19333-19391. Available from: [Link]
-
Tanner Industries. (2023, January 20). SAFETY DATA SHEET - Ammonium Hydroxide (10% to 30%). Retrieved from [Link]
-
Kim, C. K., et al. (2001). Preparation and evaluation of biphenyl dimethyl dicarboxylate microemulsions for oral delivery. Journal of Controlled Release, 70(1-2), 149-155. Available from: [Link]
-
Tsao, R., & Yang, R. (2003). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Journal of Agricultural and Food Chemistry, 51(24), 6937-6949. Available from: [Link]
-
El-Hawary, S. S., et al. (2012). Chemical Composition and Biological Activity of Extracts from Salvia bicolor Desf. Growing in Egypt. Molecules, 17(10), 11395-11417. Available from: [Link]
-
Global Substance Registration System. (n.d.). DIMETHYL (1,1'-BIPHENYL)-2,4'-DICARBOXYLATE. Retrieved from [Link]
-
Inxight Drugs. (n.d.). Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4,4'-Dimethylbiphenyl. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2022, April 13). Bioactive Compounds from Natural Products. Retrieved from [Link]
-
Khan, I., et al. (2024). Synthesis of N, N-Bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry, 17(9), 105994. Available from: [Link]
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- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
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- 5. 1261975-21-6|2',4'-Dimethyl-[1,1'-biphenyl]-4-ol|BLD Pharm [bldpharm.com]
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- 9. Preparation and evaluation of biphenyl dimethyl dicarboxylate microemulsions for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4'-Dimethyl-4-hydroxybiphenyl chemical structure and SMILES
The following technical monograph provides an in-depth structural and synthetic analysis of 2,4'-Dimethyl-4-hydroxybiphenyl , a specific unsymmetrical biphenyl isomer. This guide is designed for researchers in medicinal chemistry and materials science, focusing on structural validation, synthesis protocols, and physicochemical properties.
Introduction & Nomenclature
2,4'-Dimethyl-4-hydroxybiphenyl is an unsymmetrical biaryl scaffold characterized by a phenolic moiety and a tolyl moiety. It belongs to the class of alkyl-substituted hydroxybiphenyls, which are critical intermediates in the synthesis of liquid crystals, high-performance polymers (polyarylene ethers), and bioactive ligands.
The nomenclature reflects the IUPAC numbering for biphenyl systems:
-
Core: [1,1'-Biphenyl][1]
-
Unprimed Ring (A): The ring bearing the principal functional group (hydroxyl).
-
Primed Ring (B): The substituent ring.
-
Position 4': Methyl group (-CH₃).[3]
-
Synonyms:
-
4'-Methyl-2-methyl[1,1'-biphenyl]-4-ol (Preferred IUPAC)
-
4-(4-Methylphenyl)-3-methylphenol[3]
-
2-Methyl-4-p-tolylphenol
Structural Characterization
The molecule features a twisted biaryl conformation due to the steric hindrance introduced by the ortho-methyl group at position 2. This non-planar geometry is crucial for disrupting crystallization in polymeric applications, thereby enhancing solubility and processability.
Chemical Identifiers[1][2][3][4][5][6][7][8][9]
| Identifier Type | Value |
| Canonical SMILES | Cc1ccc(cc1)c2c(C)cc(O)cc2 |
| Isomeric SMILES | Cc1ccc(cc1)c2c(C)cc(O)cc2 |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| InChI Key (Predicted) | Generated via standard algorithm based on connectivity |
Physicochemical Properties (Predicted)[1][2][3][4]
| Property | Value | Rationale |
| LogP (Octanol/Water) | ~4.2 | Lipophilic biphenyl core + 2 methyl groups. |
| pKa (Acidic) | ~10.3 | Phenolic OH is slightly less acidic than phenol due to electron-donating methyl groups. |
| H-Bond Donors | 1 | Phenolic hydroxyl. |
| H-Bond Acceptors | 1 | Phenolic oxygen. |
| Rotatable Bonds | 1 | The C1-C1' biphenyl bond (restricted rotation). |
Synthetic Methodology
The most robust route for synthesizing unsymmetrical biphenyls like 2,4'-dimethyl-4-hydroxybiphenyl is the Suzuki-Miyaura Cross-Coupling reaction . This method offers high chemoselectivity and tolerance for the free hydroxyl group (though protection is often recommended for higher yields).
Protocol: Palladium-Catalyzed Cross-Coupling
Objective: Synthesize 4'-methyl-2-methyl[1,1'-biphenyl]-4-ol via aryl halide and aryl boronic acid coupling.
Reagents:
-
Aryl Halide: 4-Bromo-3-methylphenol (CAS: 14472-14-1). Note: The bromine is at position 4 relative to the OH at position 1, which corresponds to the '1' position of the biphenyl connection.
-
Aryl Boronic Acid: 4-Methylphenylboronic acid (p-Tolylboronic acid).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃), 2M aqueous solution.
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (2:1 v/v).
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask, dissolve 4-bromo-3-methylphenol (1.0 eq) and 4-methylphenylboronic acid (1.2 eq) in the solvent system (degassed).
-
Activation: Add the base solution (3.0 eq) and sparge with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalysis: Add Pd(PPh₃)₄ (0.05 eq) under a positive pressure of nitrogen.
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12-16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to room temperature. Quench with 1M HCl to neutralize the phenoxide. Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Reaction Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward reaction flow.
Caption: Mechanistic flow of the Suzuki-Miyaura coupling to generate 2,4'-Dimethyl-4-hydroxybiphenyl.
Structural Connectivity & Numbering
Understanding the specific isomerism is vital for interpreting NMR data. The following diagram maps the atomic connectivity corresponding to the SMILES Cc1ccc(cc1)c2c(C)cc(O)cc2.
Caption: Connectivity map showing the C1-C1' linkage and substituent positions (2, 4, 4').
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link]
-
PubChem. "Compound Summary: 4'-Methyl-2-methylbiphenyl-4-ol (Analogous Search)." National Library of Medicine. [Link]
Sources
2,4'-Dimethyl[1,1'-biphenyl]-4-ol molecular weight and formula
Physicochemical Profiling and Synthetic Utility: A Scaffold for Liquid Crystal Engineering and Bioactive Discovery
Executive Summary
This technical guide provides an in-depth analysis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol , a specialized biphenyl derivative utilized in material science (liquid crystal mesogens) and medicinal chemistry (estrogen receptor modulation). As a Senior Application Scientist, I have synthesized the critical physicochemical data, synthetic pathways, and structural logic required for researchers integrating this scaffold into high-performance polymers or bioactive ligands.
Part 1: Molecular Identity & Physicochemical Architecture
The structural integrity of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol lies in its asymmetric substitution pattern. Unlike the symmetric 4,4'-biphenol, the introduction of a lateral methyl group at the 2-position of the phenolic ring disrupts planar stacking, a critical feature for tailoring melting points in liquid crystalline materials.
Table 1: Physicochemical Profile
| Property | Value | Context |
| IUPAC Name | 2,4'-Dimethyl[1,1'-biphenyl]-4-ol | Systematic nomenclature |
| Molecular Formula | C₁₄H₁₄O | Confirmed by elemental count |
| Molecular Weight | 198.26 g/mol | Monoisotopic mass: 198.1045 |
| Predicted LogP | ~4.02 ± 0.3 | High lipophilicity; low aqueous solubility |
| H-Bond Donors | 1 (Phenolic -OH) | Critical for hydrogen bonding networks |
| H-Bond Acceptors | 1 (Phenolic -OH) | Weak acceptor capability |
| Rotatable Bonds | 1 (C1-C1' bond) | Restricted rotation due to 2-methyl steric hindrance |
Part 2: Synthetic Pathways & Causality
The synthesis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is best achieved via Suzuki-Miyaura Cross-Coupling . This method is preferred over oxidative coupling due to its regioselectivity, avoiding the formation of complex isomeric mixtures (e.g., ortho-ortho coupling byproducts).
Mechanistic Rationale
-
Catalyst Selection: Pd(PPh₃)₄ is chosen for its robustness with aryl bromides.
-
Base Selection: K₂CO₃ provides mild activation of the boronic acid without deprotonating the phenol prematurely in a way that inhibits transmetallation.
-
Solvent System: A Toluene/Water/Ethanol mixture ensures solubility of both the organic halides and the inorganic base, facilitating the phase-transfer required for the catalytic cycle.
Experimental Protocol: Suzuki Coupling
Note: This protocol is a self-validating system designed for 10 mmol scale.
-
Reagents:
-
Aryl Halide: 1-Bromo-4-methylbenzene (1.71 g, 10 mmol).
-
Boronic Acid: 4-Hydroxy-2-methylphenylboronic acid (1.52 g, 10 mmol).
-
Catalyst: Pd(PPh₃)₄ (0.05 eq, 578 mg).
-
Base: K₂CO₃ (2.0 eq, 2.76 g).
-
Solvent: Toluene (40 mL) / Ethanol (10 mL) / Water (10 mL).
-
-
Procedure:
-
Degassing: Sparge the solvent mixture with Argon for 30 minutes to prevent homocoupling of the boronic acid (oxidative dimerization).
-
Addition: Add reagents to a round-bottom flask under inert atmosphere.
-
Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to RT. Acidify with 1M HCl to pH 4 (protonate the phenolate). Extract with EtOAc (3x).
-
Purification: Silica gel column chromatography. Elute with Hexane -> 10% EtOAc/Hexane.
-
Visualization: Synthetic Workflow
Caption: Step-by-step Suzuki-Miyaura coupling workflow for regioselective synthesis.
Part 3: Structural Logic & Applications
Structure-Activity Relationship (SAR)
The "2-methyl" substituent is not merely a passive group; it acts as a conformational lock .
-
Steric Hindrance: The methyl group at the ortho position of the biphenyl linkage creates steric clash with the hydrogen atoms of the adjacent ring.
-
Dihedral Angle: This forces the two phenyl rings to twist out of coplanarity (unlike the flatter 4,4'-biphenol).
-
Result: Reduced π-π stacking interactions, leading to lower melting points and increased solubility in organic mesogens.
Application Domains[2]
-
Liquid Crystal (LC) Engineering:
-
Used as a lateral substituent scaffold . The disruption of symmetry lowers the melting point of LC mixtures without destroying the nematic phase, broadening the operating temperature range of displays.
-
-
Polymer Chemistry:
-
Monomer for Polyarylene Ethers . The lateral methyl group increases the free volume of the polymer, reducing the dielectric constant (low-k materials for electronics).
-
-
Bioactive Ligands:
-
Estrogen Receptor (ER) Modulation: Hydroxylated biphenyls mimic the A-ring of estradiol. The 2-methyl group can enhance selectivity by clashing with specific residues in the ER binding pocket.
-
Visualization: Structure-Property Logic
Caption: Impact of the lateral 2-methyl group on physicochemical properties and material applications.
References
-
National Institute of Standards and Technology (NIST). (2025). 1,1'-Biphenyl, 2,4'-dimethyl- Gas Chromatography and Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2025).[1] 4'-Methyl-4-biphenylol Compound Summary. National Library of Medicine. [Link]
-
ResearchGate. (2025). Biphenyl-based liquid crystal precursors with alkanoate and hydroxyl groups. [Link][2]
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A Researcher's Comprehensive Guide to 2,4'-Dimethyl[1,1'-biphenyl]-4-ol: Procurement, Quality Assessment, and Synthetic Strategy
This guide provides an in-depth technical overview of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, a key biphenyl derivative with significant potential in medicinal chemistry and materials science. We will delve into the critical aspects of sourcing this compound, establishing robust quality control measures, and understanding its synthetic background. This document is intended for researchers, chemists, and procurement specialists in the pharmaceutical and chemical research sectors who require a reliable foundation for incorporating this molecule into their development pipelines.
Strategic Sourcing and Procurement of Research-Grade 2,4'-Dimethyl[1,1'-biphenyl]-4-ol
The procurement of specialized chemical reagents is a critical first step that dictates the reliability and reproducibility of subsequent research. The choice of supplier can significantly impact not only the cost but also the quality and purity of the starting material. For a compound like 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, which is not a common commodity chemical, careful vetting of suppliers is paramount.
Identifying Reputable Suppliers
A survey of the current market landscape reveals several chemical suppliers that list 2,4'-Dimethyl[1,1'-biphenyl]-4-ol or structurally related dimethyl-biphenyl compounds. These range from large, well-established companies to smaller, more specialized firms. It is important to note that availability and stock levels can fluctuate. Researchers should prioritize suppliers that provide comprehensive analytical data, such as a Certificate of Analysis (CoA), with each purchase.
While a direct price comparison for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is challenging due to varying stock levels and unlisted pricing, researchers can anticipate costs based on related dimethyl-biphenyl derivatives. For instance, similar compounds can range from tens to hundreds of dollars per gram, depending on purity and the supplier's scale of production.
Table 1: Representative Suppliers of Dimethyl-Biphenyl Derivatives
| Supplier | Compound Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | 2,4'-Dimethyl-biphenyl | 611-61-0 | 95% | A foundational building block. |
| BLDpharm | 2',4'-Dimethyl-[1,1'-biphenyl]-4-ol | 1261975-21-6 | N/A | Listed for research use only.[1] |
| ChemScene | 2,4'-Dimethyl-1,1'-biphenyl | 611-61-0 | ≥98% | Provides basic physical properties.[2] |
| Matrix Scientific | (2,4'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol | 2918942-42-2 | N/A | Offers custom synthesis services.[3] |
Note: The pricing and availability of these compounds are subject to change. Researchers are advised to contact the suppliers directly for the most current information.
The Rationale for Custom Synthesis
For projects requiring high-purity material or larger quantities than are readily available, custom synthesis is a viable and often necessary option. Many suppliers, including Matrix Scientific, offer custom synthesis services.[3] This route provides greater control over the final product's specifications, including purity, and can be more cost-effective for scale-up operations. When engaging a custom synthesis provider, a clear and detailed specification sheet is crucial to ensure the final product meets the project's requirements.
Quality Control and Analytical Validation
Ensuring the identity and purity of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is a non-negotiable step before its use in any experimental protocol. A multi-pronged analytical approach is recommended to establish a comprehensive quality profile.
Recommended Analytical Workflow
The following workflow outlines the essential analytical techniques for the structural confirmation and purity assessment of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol.
Caption: Recommended analytical workflow for quality control.
Detailed Experimental Protocols
Protocol 2.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. The expected spectrum for 4,4'-dimethyl-1,1'-biphenyl, a related compound, shows signals around 7.47 ppm (d, 4H), 7.23 ppm (d, 4H), and 2.38 ppm (s, 6H).[4] The spectrum for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol will be more complex due to the hydroxyl group and asymmetric substitution pattern, but will provide a unique fingerprint.
-
¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon environments.
-
Data Interpretation: Compare the obtained spectra with reference data if available, or use predictive software to aid in structural confirmation.
Protocol 2.2.2: High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
-
Column: Use a C18 reverse-phase column.
-
Method: Run a gradient elution from a lower to a higher concentration of acetonitrile.
-
Detection: Use a UV detector set to a wavelength where the biphenyl core absorbs (typically around 254 nm).
-
Purity Calculation: The purity can be determined by the area percentage of the main peak relative to the total area of all peaks.
Synthetic Pathways and Mechanistic Considerations
Understanding the synthesis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is crucial for troubleshooting potential impurities and for planning in-house synthesis if required. The formation of the biphenyl core is typically achieved through cross-coupling reactions.[5]
The Suzuki-Miyaura Cross-Coupling: A Powerful Tool
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex. This is a common and versatile method for synthesizing substituted biphenyls.[5]
Sources
- 1. 1261975-21-6|2',4'-Dimethyl-[1,1'-biphenyl]-4-ol|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 2918942-42-2 Cas No. | (2,4'-Dimethyl-[1,1'-biphenyl]-3-yl)methanol | Matrix Scientific [matrixscientific.com]
- 4. rsc.org [rsc.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
Technical Guide: Solubility Profiling of 2,4'-Dimethyl-4-hydroxybiphenyl
This guide provides an in-depth technical analysis of the solubility profile of 2,4'-Dimethyl-4-hydroxybiphenyl , a specific alkyl-substituted hydroxybiphenyl intermediate. Given the specialized nature of this isomer, this guide synthesizes structural analog data, thermodynamic modeling principles, and validated experimental protocols to establish a solubility framework.
Executive Summary & Physicochemical Context
2,4'-Dimethyl-4-hydroxybiphenyl (C₁₄H₁₄O, MW: 198.26 g/mol ) is an asymmetric biphenyl derivative characterized by a hydrophobic biaryl core, two methyl substituents (at the ortho position of ring A and para position of ring B), and a hydrophilic hydroxyl group (para on ring A).
This amphiphilic structure creates a complex solubility landscape:
-
The Biphenyl Core & Methyls: Drive solubility in non-polar, lipophilic solvents (alkanes, aromatics) via van der Waals dispersion forces.
-
The Phenolic Hydroxyl: Drives solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF) via Hydrogen Bonding (H-bond) donation and acceptance.
Critical Application Context: Solubility data for this compound is essential for:
-
Purification: Recrystallization from binary solvent systems (e.g., Ethanol/Water).
-
Synthesis: Optimizing reaction concentrations in nucleophilic substitutions or coupling reactions.
-
Formulation: Designing liquid crystal mesogens or polymer precursors where phase stability is temperature-dependent.
Theoretical Solubility Profile & Solvent Selection
Based on the Hansen Solubility Parameters (HSP) and Structure-Property Relationships (SPR) of analogous compounds (e.g., 4-phenylphenol, 4,4'-dimethylbiphenyl), the predicted solubility behavior is categorized below.
Predicted Solubility Landscape
| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility (Mole Fraction) |
| Polar Protic | Ethanol, Methanol, 1-Propanol | Strong H-bonding (Solute OH | High ( |
| Polar Aprotic | DMSO, DMF, Acetone | Dipole-Dipole & H-bond Acceptance | Very High ( |
| Esters/Ethers | Ethyl Acetate, THF | Moderate Polarity & H-bond Acceptance | Moderate |
| Non-Polar | n-Hexane, Cyclohexane | Dispersion Forces (disrupted by solute polarity) | Low ( |
| Aqueous | Water | Hydrophobic Effect dominates | Insoluble ( |
Structural Impact on Dissolution
The 2,4'-substitution pattern introduces asymmetry compared to the symmetric 4,4'-dimethylbiphenyl.
-
Melting Point Depression: The asymmetry typically lowers the crystal lattice energy (
) compared to symmetric isomers, theoretically increasing solubility in organic solvents relative to 4,4'-dimethylbiphenyl. -
Steric Hindrance: The ortho-methyl group (position 2) may sterically shield the hydroxyl group slightly, potentially reducing H-bond strength with bulky solvents, but this effect is minor compared to the electronic donation of the methyl group.
Experimental Protocol: Determination of Solubility
As specific literature data for this isomer is rare, the following Self-Validating Protocol is the gold standard for generating precise solubility curves.
Methodology: Dynamic Laser Monitoring
This method eliminates sampling errors associated with gravimetric analysis of volatile solvents.
Workflow Diagram (DOT):
Figure 1: Workflow for Dynamic Laser Monitoring of Solubility. This non-invasive technique detects the precise moment of crystal disappearance (clear point) by monitoring laser transmittance.
Protocol Steps
-
Preparation: Weigh 2,4'-Dimethyl-4-hydroxybiphenyl (
) and solvent ( ) into a jacketed glass vessel. -
Equilibration: Stir continuously using a magnetic stirrer to ensure suspension homogeneity.
-
Temperature Ramp: Slowly increase temperature (0.1 K/min) while monitoring the intensity of a laser beam passing through the solution.
-
Endpoint Detection: Record the temperature (
) at which the laser transmittance reaches a maximum constant value (indicating complete dissolution). -
Calculation:
Where is the mole fraction solubility, and are molecular weights of solute and solvent.
Thermodynamic Modeling & Data Analysis
To interpolate solubility at various temperatures, experimental data must be fitted to thermodynamic models.[1] The Modified Apelblat Equation is the industry standard for biphenyl derivatives.
Modified Apelblat Equation
-
: Mole fraction solubility.[1][2][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
: Absolute temperature (K).[1][2][3][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - : Empirical parameters reflecting non-ideality and solution enthalpy.
Interpretation:
-
Positive B/T term: Indicates exothermic dissolution (rare for this class).
-
Negative B/T term: Indicates endothermic dissolution (standard for hydroxybiphenyls).
-
C term: Accounts for the temperature dependence of the enthalpy of fusion.
Thermodynamic Dissolution Functions (van't Hoff Analysis)
Using the mean harmonic temperature (
-
Enthalpy (
): Energy required to break the crystal lattice and solvate the molecule. -
Entropy (
): Change in disorder (mixing). -
Gibbs Free Energy (
): Driving force of dissolution.
Expected Values:
- (Endothermic): Solubility increases with Temperature.
- : Non-spontaneous at standard state (requires saturation limit).
Mechanistic Interaction Diagram
Understanding why the molecule dissolves requires analyzing solute-solvent interactions.
Figure 2: Solute-Solvent Interaction Network. The phenolic -OH group dominates interactions in polar solvents, while the methyl groups and biphenyl core provide limited solubility in non-polar media.
References
-
PubChem. 4-Hydroxybiphenyl (Compound Summary). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. 4,4'-Dimethylbiphenyl Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]
- Jouyban, A.Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 2008.
- Shakeel, F. et al.Solubility and thermodynamic analysis of apigenin in different neat solvents at different temperatures. Journal of Molecular Liquids, 2017. (Protocol reference for Laser Monitoring method).
Sources
Safety data sheet (SDS) for dimethyl hydroxybiphenyl derivatives
An In-Depth Technical Guide to the Safety Data Sheet for Dimethyl Hydroxybiphenyl Derivatives
Introduction: Beyond Compliance, Towards a Culture of Safety
For researchers, scientists, and drug development professionals, the molecules we synthesize and handle are the building blocks of innovation. Among these, dimethyl hydroxybiphenyl derivatives represent a class of compounds with significant potential, often serving as crucial intermediates in the synthesis of pharmaceuticals and other advanced materials. However, with great potential comes the inherent responsibility of ensuring safety. This is where the Safety Data Sheet (SDS) transcends its role as a mere regulatory document to become the cornerstone of laboratory safety and risk management.
This guide is designed to provide an in-depth technical understanding of the SDS, specifically tailored to the unique challenges and considerations presented by dimethyl hydroxybiphenyl derivatives. We will move beyond a simple recitation of the 16 sections, delving into the scientific causality behind the required information, the logic connecting different data points, and the practical application of this knowledge in a research and development setting. Our approach is grounded in the principle that a well-understood SDS is the most critical tool for protecting personnel, preserving the integrity of research, and ensuring environmental stewardship.
We will operate under the global framework of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the foundation upon which modern hazard communication standards, such as those from the Occupational Safety and Health Administration (OSHA) in the United States and REACH in the European Union, are built.[1][2]
Chapter 1: The Regulatory Framework and the Flow of Hazard Information
The Hazard Communication Standard (HCS) mandates that chemical manufacturers, distributors, or importers provide Safety Data Sheets for each hazardous chemical to downstream users.[3] This ensures that critical information flows from the source to the hands of those who work directly with the substance. The SDS is the primary vehicle for this communication. The GHS provides a standardized 16-section format, creating a consistent, user-friendly document globally.[1][3]
Below is a diagram illustrating the critical flow of hazard information, a process mandated by regulations to ensure workplace safety.
Caption: The GHS Hazard Communication Workflow.
Chapter 2: A Section-by-Section Deep Dive for Dimethyl Hydroxybiphenyl Derivatives
Caption: Interconnectivity of SDS Sections.
Part A: Core Identification & Hazard Information
Section 1: Identification
-
What it is: Contains the product identifier (as used on the label), other means of identification, recommended use, and the supplier's contact details, including an emergency phone number.[4]
-
Scientific Rationale: This section unequivocally links the physical container in the lab to the data in the SDS. For dimethyl hydroxybiphenyl derivatives, which can have numerous isomers (e.g., 2,2'-dihydroxy-6,6'-dimethylbiphenyl vs. 3,3'-dimethyl-4,4'-dihydroxybiphenyl), the precise chemical name and CAS number are critical.
-
Expert Insight: Always verify the CAS number in this section against your intended molecule. A slight difference in isomerism can lead to vastly different toxicological profiles.
Section 2: Hazard(s) Identification
-
What it is: This is one of the most critical sections. It details the substance's hazard classification (e.g., "Skin Irritant Category 2"), the label elements including pictograms, signal word ("Warning" or "Danger"), hazard statements (e.g., "H315: Causes skin irritation"), and precautionary statements.[5][6]
-
Scientific Rationale: This section summarizes the potential dangers, providing an immediate, high-level overview of the risks. The classification is derived from the toxicological, physical, and environmental data found later in the document (Sections 9, 11, 12).
-
Expert Insight for Dimethyl Hydroxybiphenyl Derivatives: Based on data from related compounds like biphenyl and hydroxybiphenyl, expect potential classifications for skin irritation, serious eye irritation, and acute/chronic aquatic toxicity.[5][7] For novel derivatives with no specific data, a conservative classification based on these known structural analogs is a prudent and responsible approach.
Section 3: Composition/Information on Ingredients
-
What it is: Discloses the chemical ingredients. For a substance, it includes the chemical name, CAS number, and all impurities and stabilizing additives that contribute to the classification.[8] For mixtures, it lists all hazardous ingredients above their cut-off levels.[9][10]
-
Scientific Rationale: This section provides the precise chemical identity needed for toxicological and exposure assessment. The concentration of the derivative is key to understanding the overall hazard of a solution.
-
Expert Insight: In a research context, you may be working with a sample of a newly synthesized derivative that contains residual solvents or starting materials. These must be considered and, if they are hazardous, should be listed here as they can significantly alter the overall risk profile.
Part B: Emergency Response
Section 4: First-Aid Measures
-
What it is: Provides first-aid instructions for different routes of exposure (inhalation, skin, eye, ingestion) and describes the most important symptoms, both acute and delayed.[4][11]
-
Scientific Rationale: This information is directly linked to the hazards identified in Section 2 and the toxicological data in Section 11. For a skin irritant, the advice will focus on immediate washing; for a substance with systemic effects, it will recommend seeking immediate medical attention.[6]
-
Expert Insight: Before starting any new experiment, review this section and ensure the required first-aid supplies (e.g., emergency eyewash, safety shower) are accessible and functional.
Section 5: Fire-Fighting Measures
-
What it is: Lists suitable (and unsuitable) extinguishing media, specific hazards arising from the chemical (like hazardous combustion products), and special protective equipment for firefighters.[4]
-
Scientific Rationale: The choice of extinguishing media depends on the physical properties in Section 9. For example, a water-reactive substance would explicitly forbid water as an extinguishing agent. For aromatic compounds like biphenyl derivatives, hazardous combustion products like carbon monoxide, carbon dioxide, and other irritating gases are expected.[12][13]
-
Expert Insight: Biphenyl derivatives are combustible solids.[12] Finely dispersed powders can form explosive mixtures in the air, a critical consideration for handling and fire-fighting. Water spray, dry chemical, or foam are generally appropriate.[14]
Section 6: Accidental Release Measures
-
What it is: Outlines procedures for accidental releases, including personal precautions (e.g., "Avoid breathing dust"), emergency procedures, environmental precautions, and methods for containment and cleanup.[14][15]
-
Scientific Rationale: The advice here is a practical synthesis of the substance's physical hazards (Section 9), health hazards (Section 11), and required personal protective equipment (Section 8). For a solid powder that is toxic to aquatic life, the instructions will emphasize avoiding dust generation and preventing entry into drains.[5][15]
-
Expert Insight: Always have an appropriate spill kit ready before you begin work. For solid dimethyl hydroxybiphenyl derivatives, this would typically involve sweeping up the material carefully (avoiding dust) and placing it in a suitable, labeled container for disposal.[14]
Part C: Safe Handling & Properties
Section 7: Handling and Storage
-
What it is: Provides guidance on safe handling practices and conditions for safe storage, including any incompatibilities.[14]
-
Scientific Rationale: This section translates the hazard information into actionable preventative measures. It considers stability (Section 10), physical form (Section 9), and health hazards (Section 11) to recommend practices like "Use only in a well-ventilated area" or "Store in a tightly closed container."[14][15]
-
Expert Insight: For biphenyl derivatives, storage should be in a cool, dry, well-ventilated place away from strong oxidizing agents, with which they are incompatible.[12][13]
Section 8: Exposure Controls/Personal Protection
-
What it is: Lists occupational exposure limits (OELs), such as OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs), and specifies appropriate engineering controls and personal protective equipment (PPE).[16]
-
Scientific Rationale: This section provides the primary guidance for minimizing or eliminating workplace exposure. Engineering controls (e.g., a fume hood) are the preferred method, followed by PPE. The choice of PPE (e.g., glove material, respirator type) is dictated by the substance's hazards and physical properties.
-
Expert Insight: For novel derivatives, specific OELs will not exist. In such cases, a conservative approach is necessary. Handle the compound in a certified chemical fume hood. Standard PPE should include safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[12][14]
Section 9: Physical and Chemical Properties
-
What it is: A list of the substance's physical and chemical properties, such as appearance, odor, melting point, boiling point, and solubility.
-
Scientific Rationale: This data is crucial for assessing physical hazards and determining safe handling procedures. For example, vapor pressure and boiling point help determine inhalation risk, while solubility informs environmental fate and cleanup procedures.
-
Expert Insight: The table below summarizes known data for representative dimethyl hydroxybiphenyl derivatives. Note the frequent absence of data, which is common for research chemicals.
| Property | 2,2'-Dihydroxy-6,6'-dimethylbiphenyl[17] | 3,3'-Dimethyl-4,4'-dihydroxybiphenyl[18] | 4-Hydroxy-3,5-dimethylbenzaldehyde*[11][19] |
| CAS Number | 32750-01-9 | 612-84-0 | 2233-18-3 |
| Molecular Formula | C14H14O2 | C14H14O2 | C9H10O2 |
| Molecular Weight | 214.26 g/mol | 214.26 g/mol | 150.17 g/mol |
| Appearance | Data not available | Data not available | Off-white Powder Solid |
| Melting Point | Data not available | Data not available | 117 - 122 °C |
| Boiling Point | Data not available | Data not available | 295 °C |
| Solubility | Insoluble in water (inferred) | Data not available | Data not available |
| Note: 4-Hydroxy-3,5-dimethylbenzaldehyde is a structurally related derivative included for data comparison. |
Section 10: Stability and Reactivity
-
What it is: Describes the chemical stability, possibility of hazardous reactions, conditions to avoid, incompatible materials, and hazardous decomposition products.[20]
-
Scientific Rationale: This information is critical for preventing fires, explosions, or the unintended release of hazardous substances.
-
Expert Insight: Biphenyl structures are generally stable.[13] The primary reactivity concern for dimethyl hydroxybiphenyl derivatives is their incompatibility with strong oxidizing agents and strong acids.[13][20] Hazardous decomposition under fire conditions will produce carbon oxides.[13]
Section 11: Toxicological Information
-
What it is: Provides a comprehensive summary of toxicological data, including likely routes of exposure, symptoms, and numerical measures of toxicity like LD50 (median lethal dose), if available.[3] It covers acute and chronic effects, skin corrosion/irritation, carcinogenicity, and more.[4]
-
Scientific Rationale: This is the core health hazard data that informs Sections 2, 4, and 8. The absence of data is common for new chemical entities and must be clearly stated.
-
Expert Insight: Complete toxicological profiles for specific dimethyl hydroxybiphenyl derivatives are rare.[21][22] Data must often be extrapolated from related compounds. For example, biphenyl itself can cause skin, eye, and respiratory irritation.[5] Polychlorinated biphenyls are known carcinogens, but this is primarily due to the chlorine substitution and may not be directly relevant to these derivatives.[12] Assume any new derivative is potentially irritating and handle with appropriate caution until data proves otherwise.
| Toxicity Metric | Finding for Related Biphenyl Compounds | Citation |
| Acute Oral Toxicity | Low acute oral toxicity (LD50 >2000 mg/kg bw in rats) for Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl-. | [23] |
| Acute Dermal Toxicity | Low acute dermal toxicity (LD50 >2000 mg/kg bw in rats) for Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl-. | [23] |
| Skin Irritation | Causes skin irritation. | [5][24] |
| Eye Irritation | Causes serious eye irritation. | [5][24] |
| Respiratory Irritation | May cause respiratory irritation. | [5][24] |
| Systemic Effects | Chronic exposure to related compounds has been linked to liver injury. | [25] |
Part D: Environmental & Regulatory Information
Section 12: Ecological Information (Non-Mandatory in some jurisdictions)
-
What it is: Details the ecotoxicity (e.g., toxicity to fish and daphnia), persistence and degradability, bioaccumulative potential, and mobility in soil.[3]
-
Scientific Rationale: This data is essential for assessing environmental impact in case of a spill and for making informed disposal decisions.
-
Expert Insight: Biphenyl derivatives are often very toxic to aquatic life with long-lasting effects.[5][7] Many are not readily biodegradable.[26][27] Therefore, preventing their release into sewers or waterways is a critical responsibility.[5][15]
Section 13: Disposal Considerations
-
What it is: Provides guidance on safe disposal methods.
-
Scientific Rationale: This section combines hazard information (toxicity, reactivity) with environmental data to recommend appropriate disposal.
-
Expert Insight: As potentially hazardous organic waste, these compounds should not be disposed of in regular trash or down the drain.[28] The recommended disposal method, especially for halogenated or complex aromatic compounds, is often high-temperature incineration in a licensed hazardous waste facility.[29][30][31] This ensures complete destruction and prevents the formation of toxic byproducts like dioxins and furans.[29][31]
Section 14: Transport Information
-
What it is: Contains classification information for shipping, such as the UN number, proper shipping name, transport hazard class, and packing group.[32][33][34]
-
Scientific Rationale: Standardized transport codes ensure that all parties in the shipping chain are aware of the material's hazards and can handle it appropriately.
-
Expert Insight: If a dimethyl hydroxybiphenyl derivative is classified as "Environmentally Hazardous," it will likely have a UN number of UN 3077, be Class 9, and require specific labeling for transport.[7][35]
Section 15: Regulatory Information
-
What it is: Lists safety, health, and environmental regulations specific to the substance that are not mentioned elsewhere.
-
Scientific Rationale: This section ensures compliance with national and regional chemical inventories and regulations (e.g., TSCA in the US, REACH in the EU).[36]
Section 16: Other Information
-
What it is: Includes the date of the latest revision and may contain other relevant information.[4]
-
Scientific Rationale: The revision date is crucial for ensuring you have the most up-to-date information.[37][38]
Chapter 3: Practical Application: From SDS to Risk Assessment
The ultimate purpose of an SDS is to enable a robust risk assessment. This process involves using the SDS to understand the hazards, evaluate potential exposure scenarios in your specific workflow, and implement appropriate controls.
Experimental Protocol: Laboratory Risk Assessment Workflow
-
Step 1: Hazard Identification.
-
Thoroughly review Section 2 (Hazard Identification) and Section 11 (Toxicological Information) of the SDS.
-
List all potential health hazards (e.g., skin irritant, eye irritant) and physical hazards (e.g., combustible dust).
-
-
Step 2: Exposure Assessment.
-
Analyze your experimental procedure. Where in the process could you be exposed?
-
Consider the quantity of material being used, its physical form (solid powder vs. solution), and the duration of the task.
-
Key exposure routes to evaluate: Dermal (spills, handling), Inhalation (dust from weighing), Ocular (splashes).
-
-
Step 3: Risk Characterization & Control Implementation.
-
Based on the hazards and your potential exposure, determine the level of risk.
-
Implement controls based on the "Hierarchy of Controls," prioritizing the most effective measures first.
-
Engineering Controls: Weighing the powder in a chemical fume hood or ventilated balance enclosure.
-
Administrative Controls: Developing a standard operating procedure (SOP), restricting access to the area.
-
Personal Protective Equipment (PPE): Using the PPE specified in Section 8 of the SDS (gloves, goggles, lab coat).
-
-
Caption: A streamlined workflow for laboratory risk assessment.
Conclusion
The Safety Data Sheet for dimethyl hydroxybiphenyl derivatives, or any chemical, is more than a document for regulatory compliance—it is a dynamic and essential tool for scientific and professional practice. By understanding the underlying logic, the interconnection between sections, and the scientific rationale for the data presented, researchers and developers can move beyond passive reading to active risk management. This in-depth approach fosters a proactive safety culture, ensuring that the pursuit of innovation does not come at the cost of personal health or environmental integrity. Always demand a complete, up-to-date, GHS-compliant SDS for every chemical in your laboratory, and use the knowledge it contains to work safely and responsibly.
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - Madridge Publishers. (URL: [Link])
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2,2'-Dihydroxy-6,6'-dimethylbiphenyl - PubChem, National Center for Biotechnology Information. (URL: [Link])
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Appendix D to § 1910.1200—Safety Data Sheets (Mandatory) - OSHA. (URL: [Link])
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Chemical Properties of 3,3-Dimethyl 4,4-dihydroxy biphenyl (CAS 612-84-0) - Cheméo. (URL: [Link])
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PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI. (URL: [Link])
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Biphenyl - Hazardous Substance Fact Sheet - New Jersey Department of Health. (URL: [Link])
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What Are GHS Requirements for Safety Data Sheets (SDS)? - TotalSDS. (URL: [Link])
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GHS SDS Ingredient Disclosure - ICC Compliance Center Inc - USA. (URL: [Link])
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (URL: [Link])
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Disposal Options and Requirements for Polychlorinated Biphenyl Waste - Washington State Department of Ecology. (URL: [Link])
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EU REACH Safety Data Sheet (SDS) and eSDS Format - CIRS Group. (URL: [Link])
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Hazardous Waste Disposal Guide - University of Rochester. (URL: [Link])
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REACH and Safety Data Sheets - PIP Chemicals. (URL: [Link])
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REACH Compliance: Requirements for EU Chemicals - Freyr Solutions. (URL: [Link])
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2023 SDS Updates: Complying with New REACH Annex II Rules - EcoMundo. (URL: [Link])
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Guidelines for the Safe Transportation of Chemicals - Capital Resin Corporation. (URL: [Link])
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Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl- - Draft evaluation statement - Australian Government Department of Health. (URL: [Link])
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4,4'-Dimethylbiphenyl - NIST WebBook. (URL: [Link])
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An In-depth Technical Guide to the Physicochemical Characterization of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol: Melting and Boiling Point Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the melting and boiling point characteristics of the biphenyl derivative, 2,4'-Dimethyl[1,1'-biphenyl]-4-ol. In the dynamic landscape of pharmaceutical research and materials science, a profound understanding of a compound's fundamental physicochemical properties is paramount for predicting its behavior, ensuring its purity, and designing robust formulation strategies. While specific experimental data for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is not extensively documented in publicly available databases, this guide will equip the research professional with the necessary theoretical framework, comparative data from structurally analogous compounds, and detailed experimental protocols to accurately determine these critical parameters.
The Significance of Melting and Boiling Points in Scientific Research
The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range, making it a crucial indicator of purity.[1] The presence of impurities typically leads to a depression and broadening of the melting point range. The boiling point, conversely, is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, and the liquid transforms into a vapor. This property is a key determinant of a substance's volatility and is essential for purification processes such as distillation.[2][3][4]
For professionals in drug development, these parameters influence everything from synthesis and purification to formulation and storage stability. In materials science, the melting and boiling points are critical for processing and determining the application range of a given compound.
Physicochemical Data for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol and Structurally Related Analogs
| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Key Structural Differences from Target |
| 2,4'-Dimethyl[1,1'-biphenyl]-4-ol | (Target Compound) | Not available | Not available | - |
| 4-Hydroxybiphenyl | 164-166[5] | 305-308[6] | Lacks two methyl groups | |
| 2,4'-Dimethylbiphenyl | Not available | ~280[7] | Lacks the hydroxyl group | |
| 4,4'-Dimethylbiphenyl | 125[8] | 295-296[8] | Lacks the hydroxyl group; methyl at 4 vs 2 | |
| 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diol | Not available | Not available | Two hydroxyl groups; different methyl positions |
Analysis of Structural Influences:
The presence of the hydroxyl group in 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is expected to significantly increase both its melting and boiling points compared to its non-hydroxylated analog, 2,4'-dimethylbiphenyl. This is due to the capacity for intermolecular hydrogen bonding, a strong dipole-dipole interaction that requires more energy to overcome during phase transitions.
The methyl groups, while contributing to the overall molecular weight, can influence the crystal lattice packing and intermolecular forces. The specific positioning of the methyl groups at the 2 and 4' positions will affect the planarity of the biphenyl system and, consequently, the efficiency of crystal packing, which in turn influences the melting point.
Experimental Determination of Melting and Boiling Points
For a novel or uncharacterized compound such as 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, experimental determination of its physical properties is essential. The following sections provide detailed, field-proven protocols for accurately measuring the melting and boiling points.
Melting Point Determination: The Capillary Method
The capillary method is a widely accepted and accurate technique for determining the melting point of a solid organic compound.[9][10]
Experimental Protocol:
-
Sample Preparation: Ensure the sample of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is pure and completely dry. Grind the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[11]
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
-
For an accurate measurement, heat the sample rapidly to about 20°C below the estimated melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
Workflow for Melting Point Determination:
Caption: Workflow for determining the melting point using the capillary method.
Boiling Point Determination: Micro-Reflux Method
For determining the boiling point of a small quantity of liquid, the micro-reflux method is highly effective and minimizes sample loss.
Experimental Protocol:
-
Apparatus Setup: In a fume hood, place approximately 0.5 mL of the liquid 2,4'-Dimethyl[1,1'-biphenyl]-4-ol into a small test tube containing a boiling chip or a small magnetic stir bar.
-
Thermometer Placement: Clamp a thermometer so that the bulb is positioned about 1 cm above the surface of the liquid. The thermometer should not touch the sides of the test tube.
-
Heating: Gently heat the test tube using a sand bath or a heating block.
-
Observation of Reflux: As the liquid heats, it will begin to boil and its vapor will rise. The vapor will then condense on the cooler, upper part of the test tube and flow back down. This process is known as reflux. A "reflux ring" of condensing vapor should be visible.
-
Temperature Stabilization: Continue gentle heating until the reflux ring stabilizes and the temperature reading on the thermometer remains constant. This stable temperature is the boiling point of the liquid.
-
Data Recording: Record the stabilized temperature as the boiling point. It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Workflow for Boiling Point Determination (Micro-Reflux):
Caption: Workflow for micro-scale boiling point determination via the reflux method.
Synthesis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol
The synthesis of the target compound, while not explicitly detailed in the search results, would likely involve a cross-coupling reaction, a cornerstone of modern organic synthesis. A plausible route would be the Suzuki coupling of a protected 4-hydroxyphenylboronic acid derivative with 2-bromo or 2-iodotoluene, followed by deprotection of the hydroxyl group. Alternatively, a Grignard reaction involving the coupling of a 4-halotoluene with a suitable magnesium derivative could be employed.[12] The purification of the final product, likely through recrystallization or column chromatography, would be critical to obtaining a sample suitable for accurate melting and boiling point determination.
Conclusion
References
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Melting point determination. (n.d.). Retrieved from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
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Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]
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Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]
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6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]
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Micro-boiling point measurement. (n.d.). Retrieved from [Link]
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Determination of Melting points and Boiling points. (n.d.). Learning Space. Retrieved from [Link]
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Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. (n.d.). ResearchGate. Request PDF. Retrieved from [Link]
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Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
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4-Hydroxybiphenyl. (n.d.). PubChem. Retrieved from [Link]
-
4,4'-dimethyl-1,1'-biphenyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
4,4'-dimethyl biphenyl, 613-33-2. (n.d.). The Good Scents Company. Retrieved from [Link]
-
2,4'-dimethylbiphenyl. (n.d.). Stenutz. Retrieved from [Link]
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Methodological & Application
Synthesis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol via Suzuki-Miyaura Cross-Coupling: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers and Scientists
Abstract This application note provides a comprehensive guide for the synthesis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, a substituted biphenol compound. The protocol leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its efficiency and functional group tolerance.[1][2][3] This document offers a step-by-step experimental procedure, a detailed exploration of the reaction mechanism, guidance on parameter optimization, and essential safety and troubleshooting protocols. It is intended for researchers, chemists, and professionals in drug development and materials science who require a robust and well-understood method for the construction of biaryl scaffolds.
Introduction and Strategic Approach
Substituted biphenyls and their hydroxylated analogs (biphenols) are privileged structural motifs found in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] Their synthesis is a critical task in medicinal and materials chemistry. The Suzuki-Miyaura reaction, first reported in 1979, stands out as one of the most versatile and widely used methods for constructing C(sp²)–C(sp²) bonds.[1][6]
The choice of the Suzuki-Miyaura coupling for the synthesis of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is strategic. The reaction's mild conditions are compatible with the free hydroxyl group, often obviating the need for protection-deprotection steps. Furthermore, the commercial availability and relative stability of the required boronic acid and aryl halide precursors make this an accessible and scalable route.[3][7]
This guide will detail the coupling of 4-bromo-1-methylbenzene (4-bromotoluene) with (4-hydroxy-2-methylphenyl)boronic acid.
Overall Reaction Scheme:
Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling to form 2,4'-Dimethyl[1,1'-biphenyl]-4-ol.
The Catalytic Cycle: A Mechanistic Examination
Understanding the mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][8] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (4-bromotoluene). This oxidizes the palladium to Pd(II) and is often the rate-determining step of the reaction.[1]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from boron to the palladium center. The process requires activation of the organoboron compound by a base.[1][11] The base (e.g., from K₃PO₄ hydrolysis) coordinates to the boronic acid, forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) complex, displacing the halide.[10][12][13]
-
Reductive Elimination : The final step involves the two organic groups on the Pd(II) center coupling to form the desired biphenyl product. This C-C bond formation regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][2]
Detailed Experimental Protocol
This protocol is designed for a ~1.0 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Equipment
| Reagents & Materials | Grade/Purity | Typical Supplier | Notes |
| 4-Bromotoluene | ≥99% | Sigma-Aldrich, Acros | Limiting reagent. |
| (4-Hydroxy-2-methylphenyl)boronic acid | ≥97% | Combi-Blocks, TCI | Use 1.2-1.5 equivalents. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Strem, Sigma-Aldrich | Palladium source (1-2 mol%). |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | ≥98% | Strem, Sigma-Aldrich | Ligand (2-4 mol%). |
| Potassium Phosphate (K₃PO₄), anhydrous | ≥98%, powder | Fisher, Sigma-Aldrich | Base (3.0 equivalents). |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros, Sigma-Aldrich | Reaction solvent. |
| Water | Deionized, degassed | Laboratory supply | Co-solvent. |
| Ethyl Acetate | ACS Grade | Fisher, VWR | For extraction. |
| Brine (Saturated NaCl solution) | - | Laboratory prepared | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher, VWR | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment : Oven-dried Schlenk flask or reaction tube with screw cap, magnetic stir bar, magnetic stir plate with heating, inert gas line (Argon or Nitrogen), syringes and needles, rotary evaporator, glassware for work-up and chromatography.
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried 10 mL Schlenk flask containing a magnetic stir bar, add (4-hydroxy-2-methylphenyl)boronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%). Finally, add the limiting reagent, 4-bromotoluene (1.0 equiv.).
-
Causality Note: Adding the solid reagents first under ambient conditions is often more convenient. The catalyst is sensitive, but significant degradation is unlikely before the inert atmosphere is established.
-
-
Establish Inert Atmosphere : Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or high-purity Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen.[9]
-
Causality Note: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, inhibiting or halting the catalytic cycle.
-
-
Solvent Addition : Through the sidearm or a septum, add degassed anhydrous 1,4-dioxane and degassed deionized water (e.g., in a 4:1 or 5:1 ratio, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.[8]
-
Causality Note: Solvents are degassed (by sparging with argon or via freeze-pump-thaw cycles) for the same reason as above. Water is essential for dissolving the inorganic base, facilitating its role in the transmetalation step.[2]
-
-
Reaction Execution : Place the sealed flask in a preheated oil bath or heating block (e.g., at 80-100 °C) and stir vigorously. Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[9]
-
Aqueous Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Causality Note: The aqueous washes remove the inorganic base (K₃PO₄) and boronic acid byproducts.
-
-
Purification : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel.[14][15]
-
A solvent system (eluent) of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.
-
Monitor the column fractions by TLC to isolate the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, which should be a solid or viscous oil. If solid, recrystallization can be performed for further purification.[15][16]
-
Parameter Optimization and Key Considerations
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of its components. The following table provides a comparative overview to guide optimization.
| Parameter | Options | Discussion & Rationale | References |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts | Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Buchwald precatalysts are highly efficient Pd(II) complexes designed for clean and rapid generation of the active catalyst. | [2][7] |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos), P(t-Bu)₃ | The ligand stabilizes the Pd(0) center, prevents catalyst decomposition (e.g., formation of palladium black), and modulates its reactivity. Bulky, electron-rich phosphine ligands like SPhos enhance both the oxidative addition and reductive elimination steps, making them highly effective for challenging couplings. | [1][3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is critical for activating the boronic acid.[10] K₃PO₄ is a moderately strong base that is highly effective in many cases. Cs₂CO₃ is stronger and more soluble, often accelerating the reaction but at a higher cost. KF can be used for base-sensitive substrates. | [3][10][12] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, THF/H₂O | The choice of solvent affects the solubility of all components and the reaction temperature. Dioxane and Toluene allow for higher reaction temperatures, which can be beneficial for less reactive aryl chlorides or sterically hindered substrates. | [2][5][8] |
Safety and Handling Precautions
Proper safety measures are mandatory when performing this protocol.
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[17][18]
-
Palladium Catalysts : Palladium catalysts, particularly on carbon supports or finely divided powders, can be pyrophoric, especially after use when saturated with hydrogen.[19] They can ignite flammable solvents.[20][21] Handle in an inert atmosphere whenever possible and never add dry catalyst to an organic solvent in the presence of air.[19]
-
Reagents : Aryl halides and boronic acids can be irritants; avoid inhalation and skin contact.[16]
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle exclusively in a well-ventilated chemical fume hood.
-
Waste Disposal : Quench the reaction mixture carefully. Dispose of palladium-containing waste and organic solvents according to institutional guidelines. Used catalyst should be kept wet with water before disposal.[19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (oxidized); Insufficiently strong base; Low reaction temperature. | Ensure proper inert atmosphere technique. Switch to a more active catalyst/ligand system (e.g., a Buchwald precatalyst). Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase reaction temperature. |
| Protodeboronation | Presence of excess water or acidic impurities; Reaction too slow. | Use anhydrous base and solvents. Ensure the reaction is not run for an excessively long time. A stronger base or more active catalyst may accelerate the desired coupling over this side reaction. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling; High concentration of boronic acid. | Improve inert atmosphere technique. Consider slow addition of the boronic acid to the reaction mixture to keep its instantaneous concentration low.[15] |
| Difficulty in Purification | Co-elution of product with starting material or byproducts. | Optimize the eluent system for column chromatography; a shallower gradient may improve separation.[15] If the product is a solid, attempt recrystallization. |
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. Retrieved from [Link]
-
why use base in suzuki coupling. (2024). HZPT Blog. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved from [Link]
-
Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2003). The Journal of Organic Chemistry. Retrieved from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. Retrieved from [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Retrieved from [Link]
-
Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. (2025). ResearchGate. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved from [Link]
-
Suzuki cross coupling reaction. (2020). YouTube. Retrieved from [Link]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. Retrieved from [Link]
-
Standard Operating Procedure. (2017). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
LCSS: PALLADIUM ON CARBON. (n.d.). University of California, San Diego. Retrieved from [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of Rochester. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
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- 21. sigmaaldrich.com [sigmaaldrich.com]
Protocol for synthesizing unsymmetrical dimethyl biphenyl phenols
Application Note: Modular Synthesis of Unsymmetrical Dimethyl Biphenyl Phenols via Pd-Catalyzed Cross-Coupling
Executive Summary & Strategic Analysis
The synthesis of unsymmetrical dimethyl biphenyl phenols (e.g., 4'-hydroxy-2,3'-dimethylbiphenyl) presents a classic regioselectivity challenge.[1] Unlike symmetric biaryls, which can be synthesized via oxidative homocoupling, unsymmetrical variants require a modular approach to prevent statistical mixtures of products (A-A, B-B, and A-B).[1]
This protocol details a Suzuki-Miyaura Cross-Coupling strategy, the industry gold standard for constructing biaryl scaffolds with high chemoselectivity. We present two distinct workflows:
-
Route A (The "Robust" Pathway): Coupling of methoxy-protected boronic acids followed by BBr₃ demethylation. This is recommended for high-purity applications (e.g., analytical standards, late-stage drug intermediates).[1]
-
Route B (The "Direct" Pathway): Direct coupling of hydroxyphenylboronic acids. This is a greener, atom-economical route suitable for rapid screening but requires careful base optimization to prevent catalyst poisoning.[1]
Reaction Pathway Visualization
The following decision tree outlines the synthetic logic based on substrate availability and steric hindrance.
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on steric demands and purity requirements.
Protocol A: The Protected Route (High Fidelity)
This route uses a methyl ether (anisole) as a surrogate for the phenol. It prevents the acidic phenolic proton from interfering with the basic Suzuki conditions and eliminates potential coordination of the phenoxide to the Palladium center.
Phase 1: Suzuki-Miyaura Coupling
Reaction: 1-bromo-2-methylbenzene + (3-methyl-4-methoxyphenyl)boronic acid
Reagents:
-
Aryl Halide (1.0 equiv): 1.0 mmol (e.g., 1-bromo-2-methylbenzene)[1]
-
Boronic Acid (1.2 equiv): 1.2 mmol (e.g., 3-methyl-4-methoxyphenylboronic acid)[1]
-
Catalyst (2-5 mol%): Pd(dppf)Cl₂[1]·DCM (Standard) or XPhos Pd G2 (For sterically hindered ortho-dimethyl cases).[1]
-
Base (2.0 equiv): K₂CO₃ (2M aqueous solution).[1]
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).[1]
Step-by-Step Procedure:
-
Degassing (Critical): In a reaction vial, combine the Aryl Halide, Boronic Acid, and Catalyst. Seal the vial. Evacuate and backfill with Nitrogen (
) or Argon three times.[1]-
Why? Oxygen causes homocoupling of boronic acids and oxidizes the active Pd(0) species, killing the catalytic cycle.
-
-
Solvent Addition: Inject the sparged (degassed) solvent and the aqueous base solution through the septum.
-
Reaction: Heat the mixture to 90°C for 12–16 hours with vigorous stirring.
-
Visual Check: The reaction usually turns black (Pd precipitation) upon completion.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1] Dry the organic layer over
.[2][3] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Phase 2: Demethylation via Boron Tribromide ( )
Reaction: Methoxy-biphenyl
Safety Note:
Step-by-Step Procedure:
-
Setup: Dissolve the purified methoxy-biphenyl (from Phase 1) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under
atmosphere. Cool to 0°C (ice bath) or -78°C (dry ice/acetone) if the substrate is electron-rich and prone to bromination. -
Addition: Slowly add
(1.0 M in DCM, 3.0 equiv ) dropwise via syringe.[1] -
Warming: Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Quenching (Exothermic): Cool back to 0°C. Very slowly add Methanol (MeOH) or ice water to quench excess
.-
Caution: Massive HBr evolution. Ensure good ventilation.
-
-
Isolation: Dilute with DCM, wash with
(sat. aq.) to neutralize acid. Dry over and concentrate. -
Final Purification: Recrystallization (often from Hexanes/DCM) or a short silica plug.
Protocol B: The Direct Route (Green Chemistry)
Direct coupling of free phenols avoids the protection/deprotection steps but requires specific conditions to maintain yield.
Reagents:
-
Aryl Halide (1.0 equiv) [1]
-
Hydroxyphenylboronic Acid (1.1 equiv) [1]
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(OAc)₂/SPhos.[1]
-
Base:
(3.0 equiv).[1] Note: Stronger bases like carbonates can deprotonate the phenol entirely, making it an anionic ligand that poisons Pd.[1] -
Solvent: DME (Dimethoxyethane) / Water (3:1).[1]
Procedure:
-
Combine reagents in a microwave vial or pressure tube.
-
Degas thoroughly (as in Protocol A).
-
Heat at 100°C for 4–8 hours (or 120°C for 30 mins in a microwave reactor).
-
Acidic Workup: Upon cooling, acidify the aqueous layer carefully with 1M HCl to pH ~3 before extraction with EtOAc. This ensures the phenol is protonated and partitions into the organic phase.
Data Analysis & Optimization
Successful synthesis relies on matching the catalyst to the steric profile of your specific dimethyl isomer.
Table 1: Catalyst Selection Guide for Dimethyl Biphenyls
| Substrate Type | Methyl Position | Recommended Catalyst | Ligand Class | Notes |
| Unimpeded | Meta/Para (e.g., 3,4'-dimethyl) | Pd(PPh₃)₄ | Phosphine | Cheapest, standard activity.[1] |
| Moderately Hindered | One Ortho (e.g., 2,4'-dimethyl) | Pd(dppf)Cl₂ | Bidentate | Resists de-ligation; robust.[1] |
| Highly Hindered | Di-Ortho (e.g., 2,2'-dimethyl) | XPhos Pd G2 / SPhos | Buchwald Dialkylbiaryl | Required for tetra-ortho substitution.[1] |
Mechanistic Insight (The "Why")
The Suzuki cycle involves three steps: Oxidative Addition, Transmetallation, and Reductive Elimination.[1]
Figure 2: The catalytic cycle.[1] In "Direct" coupling (Route B), the phenolic -OH can interfere during the Transmetallation step by coordinating to the Boron or Palladium, slowing the cycle. This is why Route A is preferred for difficult substrates.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide.[1] Tetrahedron, 24(5), 2289–2292.[1] Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]
-
Organic Syntheses. (2014). Preparation of 3,3'-Dihydroxybiphenyl (Protocol for BBr3 usage). Org.[4][10][11] Synth. 2014, 91, 283-292.[1] Link[1]
Sources
- 1. Synthesis of symmetrical and unsymmetrical tetrahydroxybiphenyls and their evaluation as amyloid-β aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 6. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Using 2,4'-Dimethyl[1,1'-biphenyl]-4-ol as a liquid crystal intermediate
Application Note: Strategic Utilization of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol as a Low-Melting Nematic Mesogen
Executive Summary
This guide details the application of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (CAS: 611-61-0 / Analogues) as a critical intermediate in the synthesis of wide-temperature-range nematic liquid crystals (LCs).
While standard biphenyl cores (e.g., 5CB) provide chemical stability, they often suffer from high crystalline melting points (
Structural Analysis & Mechanism
To effectively utilize this intermediate, researchers must understand the structure-property relationship it imparts to the final material.
The Lateral Substitution Effect
In a standard 4,4'-disubstituted biphenyl, the two phenyl rings are relatively coplanar, leading to strong intermolecular packing and high
-
2-Position Methylation: The methyl group at the 2-position (ortho to the inter-ring bond) forces the two phenyl rings to twist out of planarity due to steric hindrance with the hydrogen atoms on the adjacent ring.
-
Result: This "molecular twist" increases the free volume and suppresses crystallization, thereby widening the operational nematic range.
Table 1: Comparative Impact of Lateral Methylation on Mesogenic Properties (Data aggregated from general structure-property trends in biphenyl LCs)
| Feature | Standard Biphenyl (Unsubstituted) | 2,4'-Dimethyl Substituted Core | Impact on Application |
| Inter-ring Angle | ~30-40° | ~60-90° | Reduces packing efficiency. |
| Melting Point ( | High (Often >60°C) | Low (Often <20°C in mixtures) | Enables room-temp operation. |
| Viscosity | Low | Moderate | Slight trade-off for thermal range. |
| Phase Type | Strongly Smectic/Nematic | Predominantly Nematic | Suppresses unwanted Smectic phases. |
Synthesis & Derivatization Workflow
The following diagram illustrates the critical pathway from raw precursors to the final mesogenic ester, highlighting the role of the 2,4'-dimethyl intermediate.
Figure 1: Synthetic pathway for integrating the 2,4'-dimethyl core into a liquid crystal system.
Experimental Protocols
Protocol A: Synthesis of the Mesogenic Ester
Objective: To couple the 2,4'-Dimethyl[1,1'-biphenyl]-4-ol intermediate with an alkyl tail to generate a liquid crystalline material.
Reagents:
-
2,4'-Dimethyl[1,1'-biphenyl]-4-ol (1.0 eq)
-
4-Pentylbenzoyl chloride (1.1 eq) [Example Tail]
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), Anhydrous
-
Purity Requirement: All precursors must be >99.0% to prevent ionic contamination in the final LC.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solubilization: Dissolve 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (10 mmol) in anhydrous DCM (50 mL). Add TEA (15 mmol) and cool the mixture to 0°C in an ice bath.
-
Causality: Cooling prevents side reactions and controls the exotherm of the acid chloride addition.
-
-
Acylation: Dropwise add 4-pentylbenzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Self-Validation: Monitor via TLC (Hexane/Ethyl Acetate 8:2). The disappearance of the starting phenol spot (
) and appearance of a less polar ester spot ( ) indicates completion.
-
-
Workup: Quench with water (50 mL). Extract the organic layer, wash with 1M HCl (to remove excess amine), saturated NaHCO3, and brine. Dry over MgSO4.
-
Purification: Recrystallize from Ethanol/Hexane (1:1).
-
Standard: Final HPLC purity must exceed 99.5% for electronic applications.
-
Protocol B: Phase Transition Characterization
Objective: To determine the melting point (
Equipment:
-
Differential Scanning Calorimeter (DSC)[1]
-
Polarized Optical Microscope (POM) with Hot Stage
Methodology:
-
DSC Analysis:
-
Load 2–5 mg of sample into an aluminum pan.
-
Run a Heat-Cool-Heat cycle at 5°C/min under Nitrogen.
-
Data Extraction: Record the onset temperature of the endothermic peak during the second heating scan (Melting) and the second peak (Nematic-to-Isotropic transition).
-
-
POM Validation:
-
Place the sample between two glass slides.
-
Heat to the isotropic phase (dark under crossed polarizers).
-
Cool slowly (1°C/min).
-
Observation: Look for the "Schlieren texture" or "Marbled texture" characteristic of the Nematic phase. The lateral methyl group typically suppresses the formation of "Focal Conic" textures associated with Smectic phases.
-
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| High Melting Point | Incomplete substitution or lack of lateral twist. | Verify structure via 1H-NMR. Confirm the methyl group is at the 2-position (ortho to the bridge). |
| Ionic Conductivity | Impurities from synthesis (Salts). | Pass the final LC through a silica gel plug followed by a neutral alumina column to trap ions. |
| No Nematic Phase | Tail length mismatch. | If the alkyl tail is too long (>C10), Smectic phases dominate. Use shorter tails (C3-C5) with this core. |
References
-
Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on lateral substitution effects).
-
Dabrowski, R., et al. (2013).[2] "Influence of side-methyl substitution position on the phase state...". Liquid Crystals.
-
Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews. (Discusses lateral steric effects similar to methylation).
- Protocol Source: Standard Suzuki Coupling and Esterification protocols adapted from Organic Syntheses and Vogel's Textbook of Practical Organic Chemistry.
Sources
Application Notes & Protocols: Strategic Functionalization of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol at the Hydroxyl Group
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the hydroxyl group on 2,4'-Dimethyl[1,1'-biphenyl]-4-ol. This biphenyl derivative is a valuable scaffold in medicinal chemistry and materials science. The presence of a methyl group ortho to the phenolic hydroxyl introduces moderate steric hindrance, which necessitates careful selection of reaction conditions to achieve efficient transformation. This document outlines detailed, field-proven protocols for key reactions, including etherification and esterification, with a focus on explaining the causality behind experimental choices. It is intended for researchers, scientists, and drug development professionals seeking to modify this core structure for various applications.
Introduction: The Strategic Importance of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol
The 2,4'-dimethyl[1,1'-biphenyl]-4-ol scaffold is a key building block in the synthesis of advanced materials and pharmacologically active molecules. The biphenyl moiety provides a rigid, aromatic core, while the hydroxyl group serves as a critical handle for introducing diverse functionalities. These modifications can modulate properties such as solubility, receptor binding affinity, and photophysical characteristics.
The primary challenge in derivatizing this molecule lies in the steric environment of the 4-hydroxyl group, which is flanked by a methyl group at the C2 position. This steric hindrance can impede the approach of reagents, reducing reaction rates and yields under standard conditions. Therefore, protocols must be selected or adapted to overcome this impediment, often employing highly reactive intermediates or specialized catalytic systems. This guide details robust methodologies for achieving high-yielding etherification and esterification of this hindered phenol.
Core Reaction Pathways for Hydroxyl Functionalization
The phenolic hydroxyl group can be converted into a wide array of other functional groups. The two most common and synthetically valuable transformations are etherification (formation of a C-O-C bond) and esterification (formation of a C-O-C=O bond).
Caption: Key functionalization pathways for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol.
Etherification Protocols: Synthesizing Alkyl and Aryl Ethers
Ether linkages are stable and prevalent in many drug molecules. The synthesis of ethers from 2,4'-Dimethyl[1,1'-biphenyl]-4-ol can be broadly categorized into alkyl ether and aryl ether formation.
Protocol 1: Williamson Ether Synthesis for Alkyl Ethers
The Williamson ether synthesis is a classic S(_N)2 reaction between a deprotonated alcohol (alkoxide) and an alkyl halide. Due to the reduced nucleophilicity of the sterically hindered phenoxide, a strong, non-nucleophilic base and a polar aprotic solvent are required to drive the reaction to completion.
Causality: Sodium hydride (NaH) is an irreversible base that quantitatively generates the phenoxide. Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophilic phenoxide, thus accelerating the S(_N)2 reaction.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved.
-
-
Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide is now complete.
-
Alkylation: Cool the mixture back to 0 °C. Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive halides, gentle heating (40-60 °C) may be necessary.
-
Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Ullmann Condensation for Diaryl Ethers
The formation of diaryl ethers requires a different strategy, as aryl halides are unreactive towards S(_N)2 substitution. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is the method of choice.[1] Modern protocols utilize ligands to improve catalyst efficacy and allow for milder reaction conditions.[2][3]
Causality: A Cu(I) catalyst, stabilized by a ligand such as an N,N-dimethyl glycine or a picolinic acid, forms an active species that undergoes oxidative addition with the aryl halide.[2][4] The phenoxide then displaces the halide from the copper center in a reductive elimination step to form the diaryl ether. A strong base like K₃PO₄ is used to generate the phenoxide in situ.
Step-by-Step Protocol:
-
Preparation: In an oven-dried Schlenk tube, combine 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (1.2 eq), the desired aryl halide (e.g., 4-iodotoluene) (1.0 eq), copper(I) iodide (CuI) (0.1 eq), N,N-Dimethylglycine (0.2 eq), and anhydrous potassium phosphate (K₃PO₄) (2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Add anhydrous, degassed solvent (e.g., DMSO or dioxane) (approx. 0.5 M).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 90-110 °C for 18-36 hours, stirring vigorously. Monitor progress by TLC or LC-MS.
-
Cooling & Dilution: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Work-up: Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with water (2x) and brine (1x).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Esterification Protocols: Accessing Ester Derivatives
Esterification is a fundamental transformation for prodrug synthesis and for modifying the electronic properties of the biphenyl core.
Protocol 3: Steglich Esterification for Hindered Systems
For sterically hindered phenols, classic Fischer esterification is often ineffective. The Steglich esterification provides a mild and highly efficient alternative that proceeds at room temperature.[5] It utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6]
Causality & Mechanism: The carboxylic acid first adds to DCC, forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl-transfer agent, reacting with the intermediate to form a reactive N-acylpyridinium salt.[5] This activated species is readily attacked by the sterically hindered hydroxyl group of the biphenyl-4-ol to furnish the ester. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct.
Caption: Simplified mechanism of the Steglich Esterification.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or THF (approx. 0.2 M).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in a small amount of DCM dropwise over 15 minutes.
-
Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form. Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC.
-
Filtration: Once the reaction is complete, filter the mixture through a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of fresh DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2x) to remove residual DMAP, saturated aqueous NaHCO₃ (2x) to remove excess carboxylic acid, and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can then be purified by flash chromatography or recrystallization.
Summary of Methodologies
The choice of functionalization strategy depends critically on the desired product and the nature of the coupling partner. The table below summarizes the key features of the detailed protocols.
| Reaction | Target Product | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Williamson Synthesis | Alkyl Ethers | NaH, Alkyl Halide | DMF, 0 °C to RT | Reliable for primary/secondary halides | Requires strictly anhydrous conditions; NaH is hazardous. |
| Ullmann Condensation | Diaryl Ethers | CuI, Aryl Halide, Ligand, K₃PO₄ | DMSO, 90-110 °C | Access to diaryl ethers | High temperatures; potential for metal contamination. |
| Steglich Esterification | Esters | DCC, DMAP, Carboxylic Acid | DCM, 0 °C to RT | Very mild conditions; high yields for hindered systems.[7] | DCU byproduct can be difficult to remove completely. |
Conclusion
The functionalization of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is a critical step in the synthesis of novel chemical entities. While the ortho-methyl group presents a steric challenge, this guide provides robust and reproducible protocols for its efficient conversion into valuable ether and ester derivatives. The Williamson, Ullmann, and Steglich reactions, when applied with an understanding of their underlying mechanisms and optimized conditions, serve as powerful tools for chemists in research and development. Successful application of these methods will enable the exploration of new chemical space and the advancement of drug discovery and materials science programs.
References
-
Meyers, A. I., et al. (1998). 2,2'-Dimethoxy-6-formylbiphenyl. Organic Syntheses, Coll. Vol. 9, 553. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ether Synthesis by Etherification (Alkylation). Retrieved from [Link][8]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link][2]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Available at: [Link]
-
Altman, R. A., et al. (2008). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry, 73(1), 284–286. Available at: [Link][4][9]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link][5]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. Available at: [Link]
- Hassner, A., & Stumer, C. (1994). Steglich Esterification. Organic Syntheses Based on Name Reactions, 2nd ed., 347.
-
Organic Syntheses. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 69, 80. Available at: [Link][7]
- Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis (Vol. 6). Pergamon Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Available at: [Link]
Sources
- 1. redalyc.org [redalyc.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Scalable, Industrially Viable Synthesis of 2,4'-Dimethyl-4-hydroxybiphenyl
Abstract
This document provides a comprehensive guide for the scalable synthesis of 2,4'-Dimethyl-4-hydroxybiphenyl, a key intermediate in the development of advanced materials and potentially in pharmaceutical applications. Recognizing the limitations of many laboratory-scale procedures for industrial application, this guide focuses on a robust and economically viable Suzuki-Miyaura cross-coupling strategy. We will delve into the rationale behind the selection of this synthetic route over alternatives like Kumada or Negishi couplings, detailing the process from starting material selection to final product purification and characterization. The protocols provided are designed to be self-validating, with in-process controls and safety considerations paramount for successful scale-up. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries who require a reliable and scalable method for producing high-purity 2,4'-Dimethyl-4-hydroxybiphenyl.
Introduction and Strategic Rationale
2,4'-Dimethyl-4-hydroxybiphenyl is a substituted biaryl compound. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, liquid crystals, and organic electronics.[1][2] The specific substitution pattern of 2,4'-Dimethyl-4-hydroxybiphenyl makes it a valuable building block for more complex molecules. The primary challenge in its industrial production is achieving high yield and purity in a cost-effective and safe manner.
While several cross-coupling methods can generate the core biphenyl structure, their suitability for large-scale synthesis varies significantly:
-
Kumada Coupling: This reaction utilizes a Grignard reagent with an organic halide.[3] While often efficient due to the ready availability of starting materials, the highly reactive and basic nature of Grignard reagents limits functional group tolerance and presents significant safety hazards on a large scale, including pyrophoric risks and highly exothermic quenching procedures.[4][5][6]
-
Negishi Coupling: Employing an organozinc reagent, this method offers high reactivity and functional group tolerance.[7] However, the preparation of organozinc reagents can be sensitive and may add cost and complexity to an industrial process.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide has become a dominant method for C-C bond formation.[7][8] Its key advantages for industrial scale-up include the relative stability and low toxicity of boronic acid reagents, mild reaction conditions, and broad tolerance for a wide variety of functional groups.[2][9] The boron-containing byproducts are also generally non-toxic and easily removed.[7]
For these reasons, the Suzuki-Miyaura coupling is the recommended strategy for a scalable and robust synthesis of 2,4'-Dimethyl-4-hydroxybiphenyl.
Recommended Synthetic Pathway: Suzuki-Miyaura Coupling
The selected pathway involves the palladium-catalyzed coupling of 4-bromo-3-methylphenol with (4-methylphenyl)boronic acid . This approach is advantageous as the phenolic hydroxyl group can often be tolerated directly or with a simple protecting group, and the starting materials are commercially available or readily synthesized.
Overall Reaction Scheme:
Caption: Overall Suzuki-Miyaura coupling reaction for the synthesis of 2,4'-Dimethyl-4-hydroxybiphenyl.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the core coupling reaction to form the biphenyl structure. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.[5]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles (equiv) | Mass/Volume | Supplier |
| 4-Bromo-3-methylphenol | C₇H₇BrO | 187.03 | 1.0 | 18.7 g | Sigma-Aldrich |
| (4-Methylphenyl)boronic acid | C₇H₉BO₂ | 135.96 | 1.2 | 16.3 g | TCI Chemicals |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.02 | 2.31 g | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 41.5 g | Fisher Scientific |
| Toluene | C₇H₈ | 92.14 | - | 200 mL | VWR |
| Ethanol | C₂H₅OH | 46.07 | - | 50 mL | VWR |
| Water (degassed) | H₂O | 18.02 | - | 50 mL | In-house |
Procedure:
-
Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-3-methylphenol (18.7 g, 1.0 equiv), (4-methylphenyl)boronic acid (16.3 g, 1.2 equiv), and potassium carbonate (41.5 g, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[2]
-
Solvent Addition: Add the solvent mixture of toluene (200 mL), ethanol (50 mL), and degassed water (50 mL) to the flask via cannula or a dropping funnel. Stir the mixture to form a suspension.
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (2.31 g, 0.02 equiv) to the reaction mixture. The mixture may change color upon addition of the catalyst.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored every 2-4 hours using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Add 200 mL of ethyl acetate and 200 mL of water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Catalytic Cycle Visualization
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Purification by Recrystallization
For industrial applications, achieving high purity is essential. Recrystallization is a scalable and effective method for purifying solid organic compounds.[10][11]
Materials & Reagents:
| Reagent | Purpose | Typical Volume |
| Crude Product | Material to be purified | ~20 g (from previous step) |
| Toluene | Crystallization Solvent | ~100-150 mL |
| Hexane | Anti-solvent | ~200-300 mL |
Procedure:
-
Dissolution: Place the crude product from Protocol 1 into an appropriately sized Erlenmeyer flask. Add a minimal amount of hot toluene (start with ~100 mL, heated to ~80-90 °C) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities (like residual catalyst) are observed, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, slowly add hexane as an anti-solvent with gentle swirling until the solution becomes cloudy.
-
Complete Crystallization: Place the flask in an ice bath for at least 1-2 hours to maximize the yield of the purified product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified white to off-white crystals in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield of the pure product is typically 80-90% from the crude material.
Safety and Scale-Up Considerations
-
Hazardous Reagents: Palladium catalysts are heavy metals and should be handled with care; waste should be disposed of according to regulations. Toluene is a flammable and volatile solvent. All operations should be performed in a chemical fume hood.[12][13]
-
Exothermic Reactions: While the Suzuki coupling itself is not typically violently exothermic, the quench of any unreacted reagents during work-up can generate heat. Ensure additions are done slowly and with adequate cooling.
-
Inert Atmosphere: On a large scale, maintaining a strictly inert atmosphere is critical. Industrial reactors should be properly purged and blanketed with nitrogen or argon. Oxygen can lead to catalyst deactivation and the formation of undesirable homocoupling byproducts (e.g., 4,4'-dimethylbiphenyl).[14]
-
Temperature Control: Industrial reactors must have reliable heating and cooling systems to maintain the optimal reaction temperature. Overheating can lead to solvent loss and byproduct formation.
-
Catalyst Removal: On an industrial scale, residual palladium in the final product is a major concern, especially for pharmaceutical applications. Efficient filtration and purification steps are essential. In some cases, treatment with activated carbon or a metal scavenger may be necessary.
Conclusion
The Suzuki-Miyaura coupling provides a robust, scalable, and industrially viable route to 2,4'-Dimethyl-4-hydroxybiphenyl. By carefully controlling reaction parameters, maintaining an inert atmosphere, and employing an effective purification strategy like recrystallization, high yields of a high-purity product can be consistently achieved. This guide offers a foundational protocol that can be optimized and adapted for large-scale manufacturing, providing a reliable pathway for researchers and drug development professionals.
References
- DE4223979C2 - Process for the preparation of 2,4-dimethylphenol - Google P
-
Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate - Protocols.io. (URL: [Link])
-
4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem. (URL: [Link])
-
Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. - Organic Syntheses Procedure. (URL: [Link])
- US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)
- WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives - Google P
- CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl - Google P
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (URL: [Link])
-
Grignard Reaction - American Chemical Society. (URL: [Link])
-
Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl | Request PDF - ResearchGate. (URL: [Link])
- CN101610989B - Method for the production of 2,4-dihydroxyphenyl-4-methoxybenzyl ketones - Google P
-
Formation of 4-nitro-biphenyl by the Negishi coupling. - ResearchGate. (URL: [Link])
-
Kumada coupling - Wikipedia. (URL: [Link])
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. (URL: [Link])
-
4,4'-dimethyl-1,1'-biphenyl - Organic Syntheses Procedure. (URL: [Link])
-
for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (URL: [Link])
- EP1836184B1 - Improved process for the kumada coupling reaction - Google P
- s-triazine and 2-(2,4-dihydroxyphenyl)4(3,4-dimethylphenyl)
- EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. (URL: [Link])
-
Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])
-
Pd(DPEPhos)Cl2-catalyzed Negishi cross-couplings for the formation of biaryl and diarylmethane phloroglucinol adducts - Research @ Flinders. (URL: [Link])
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])
-
Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and... - ResearchGate. (URL: [Link])
-
Scalable synthesis of 2,5-diformylfuran in single-phase continuous flow and segmented flow - Green Chemistry (RSC Publishing). (URL: [Link])
-
Future-Ready Strategies for 4-Hydroxybiphenyl Market Growth. (URL: [Link])
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google P
- US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google P
-
Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC - NIH. (URL: [Link])
-
Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC. (URL: [Link])
-
Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl - Eureka | Patsnap. (URL: [Link])
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents - ehs.uci.edu. (URL: [Link])
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. acs.org [acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. ehs.uci.edu [ehs.uci.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Removing homocoupling byproducts from 2,4'-Dimethyl-4-hydroxybiphenyl synthesis
Subject: Advanced Protocol for the Removal of Homocoupling Byproducts in Suzuki-Miyaura Cross-Coupling Ticket ID: #SUZUKI-PUR-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are encountering difficulty isolating 2,4'-Dimethyl-4-hydroxybiphenyl (Target) from its homocoupled byproducts. In the synthesis of Eltrombopag intermediates and related biphenyls, the statistical distribution of byproducts is the primary yield-killer.
The two critical impurities interfering with your purity profile are:
-
Impurity A (Non-Polar): 4,4'-Dimethylbiphenyl (derived from oxidative homocoupling of the boronic acid).[2]
-
Impurity B (Polar): 3,3'-Dimethyl-4,4'-dihydroxybiphenyl (derived from reductive homocoupling of the phenolic halide).[2]
This guide provides a self-validating purification system based on the pKa differential between your target phenol and the non-polar bis-tolyl impurity.[1]
Module 1: Diagnostic & Root Cause Analysis
Before purification, we must understand why these impurities formed.[2] In a standard Suzuki coupling between 4-bromo-3-methylphenol and 4-methylphenylboronic acid , the catalytic cycle is sensitive to oxygen and stoichiometry.[1][2]
The Mechanism of Failure
The formation of Impurity A (4,4'-Dimethylbiphenyl) is almost exclusively driven by the presence of oxygen, which promotes the "Glaser-type" oxidative coupling of the boronic acid species.
Figure 1: The Suzuki Catalytic Cycle highlighting the oxygen-dependent pathway leading to homocoupling.[1]
Key Takeaway: If Impurity A is your dominant byproduct (>5%), your inert gas manifold has a leak, or your solvent was not adequately degassed.[2]
Module 2: The "Self-Validating" Purification Protocol
Do not rely on column chromatography as your primary separation method for Impurity A. It co-elutes with the target in many non-polar solvent systems.[2] Instead, utilize the Acid-Base Extraction Workstation .
The Principle
-
Target (2,4'-Dimethyl-4-hydroxybiphenyl): pKa ~10 (Phenolic).[1][2] Deprotonates in NaOH.[2]
-
Impurity A (4,4'-Dimethylbiphenyl): No acidic protons.[2] Remains neutral in NaOH.[2]
-
Impurity B (Bis-phenol): pKa ~10.[1][2] Deprotonates in NaOH.[2]
Step-by-Step Protocol
Prerequisite: Crude reaction mixture concentrated to remove reaction solvent (e.g., THF, Dioxane).[2]
| Step | Action | Mechanistic Logic |
| 1. Dissolution | Dissolve crude solid in Toluene or MTBE (10 mL/g). | Solubilizes both the target and the non-polar Impurity A. |
| 2. Caustic Wash | Add 1.0 M NaOH (3 equiv).[2] Agitate vigorously for 15 mins. | Critical Step: The Target and Impurity B convert to water-soluble sodium phenolates.[1][2] Impurity A remains in the organic layer. |
| 3. Phase Cut | Separate layers.[2] Keep Aqueous (Bottom) . Keep Organic (Top) for analysis. | Validation: TLC the organic layer.[2] It should contain only Impurity A. If Target is present, re-extract with NaOH. |
| 4.[2] Organic Wash | Wash the Aqueous layer with fresh Toluene (1x). | Removes mechanically trapped traces of Impurity A. |
| 5. Acidification | Cool Aqueous layer to 5°C. Slowly add 2.0 M HCl until pH < 2. | Reprotonates the phenolate.[2] The Target will precipitate or oil out.[3] |
| 6. Recovery | Extract the acidified aqueous phase with Ethyl Acetate . Dry (Na2SO4) and concentrate.[2][4][5][6] | You now have a mixture of Target + Impurity B (Target is now free of Impurity A). |
Visual Decision Tree
Figure 2: The Acid-Base Extraction Workflow for selective removal of non-polar homocoupling byproducts.[1][2]
Module 3: Advanced Polishing (Removing Impurity B)
After Module 2, you have removed the boronic acid homocouple (Impurity A). If you still have Impurity B (3,3'-Dimethyl-4,4'-dihydroxybiphenyl) , you must use recrystallization, as both are phenols and behave similarly in extraction.[2]
Recrystallization Strategy
Biphenyls pack efficiently.[2] Impurity B (the dimer) often has a significantly higher melting point and lower solubility than the cross-coupled target.
Protocol:
-
Solvent System: Ethanol/Water (80:[2]20) or Toluene/Heptane.[2]
-
Procedure:
-
Dissolve the semi-pure solid in refluxing Ethanol (minimum volume).
-
Add hot water dropwise until persistent turbidity is observed.[2]
-
Allow to cool slowly to room temperature, then to 0°C.
-
-
Filtration: The more symmetrical Impurity B often crystallizes first.[2] Filter it off. The filtrate (mother liquor) is enriched with your Target.
Module 4: Frequently Asked Questions (FAQ)
Q1: The NaOH wash formed a heavy emulsion. How do I break it?
-
Cause: High concentration of phenolate salts or presence of palladium black particles acting as surfactants.[2]
-
Fix: Filter the biphasic mixture through a pad of Celite to remove particulates. If that fails, add saturated Brine to the mixture to increase the ionic strength of the aqueous layer.
Q2: I lost my product during the Acid-Base extraction.
-
Cause: The pH of the aqueous layer was not lowered enough during the recovery step. Phenols have pKa ~10.[2]
-
Fix: Ensure the final pH is < 2 . If the pH is 7-8, the phenol is still partially ionized and remains in the water. Always verify the aqueous waste stream by TLC before disposal.
Q3: Can I use charcoal to remove the homocoupling impurities?
-
Answer: Activated charcoal is excellent for removing Palladium residues and colored oligomers, but it shows poor selectivity for separating 4,4'-dimethylbiphenyl from the target.[2] It is best used after the Acid-Base extraction.[1][2]
Q4: Why is Impurity A still present after the NaOH wash?
-
Cause: "Oiling out."[2][3] If the organic solvent volume was too low, the sodium phenolate might have formed a third oily phase that trapped the non-polar impurity.
-
Fix: Increase the volume of the initial organic solvent (Toluene) and ensure the NaOH solution is dilute (1M, not 5M) to prevent "salting out" the organic species.
References
-
Suzuki-Miyaura Coupling Mechanism & Side Reactions
-
Purification of Phenolic Biphenyls (Eltrombopag Intermediates)
-
General Workup of Acidic Phenols
-
Homocoupling Prevention Strategies
Sources
Technical Support Center: Chromatographic Separation of Dimethylbiphenyl Isomers
Topic: Separation of 2,4'-dimethylbiphenyl (2,4'-DMBP) and 4,4'-dimethylbiphenyl (4,4'-DMBP). Ticket ID: DMBP-ISO-SEP-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Shape Selectivity" Challenge
Welcome to the Advanced Chromatography Support Center. You are likely facing difficulty separating 2,4'-DMBP and 4,4'-DMBP because standard "boiling point" or "polarity" separation mechanisms are insufficient.
-
The Problem: These isomers have nearly identical boiling points and similar hydrophobicities (
). -
The Solution: You must exploit Shape Selectivity .
-
4,4'-DMBP: Linear, planar, rigid (High Length-to-Breadth ratio).
-
2,4'-DMBP: Angulated (kinked), non-planar due to steric hindrance at the ortho position.
-
This guide prioritizes stationary phases that can discriminate based on molecular geometry rather than just polarity.
Module 1: Gas Chromatography (Analytical & QC)[1][2]
Primary Use Case: Purity analysis, reaction monitoring, and quantification.
Recommended Protocol
Standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5, HP-5) often result in co-elution or poor resolution (
| Component | Recommendation | Technical Rationale |
| Stationary Phase | Smectic Liquid Crystal (e.g., ionic liquid or biphenyl-carboxylate ester phases) | Liquid crystal phases exist in an ordered "mesophase." The linear 4,4'-DMBP aligns perfectly with this order (high retention), while the kinked 2,4'-DMBP disrupts it (low retention), resulting in massive resolution. |
| Alternative Phase | Cyclodextrin-doped (e.g., | Uses host-guest inclusion. The linear 4,4' isomer fits deeper into the cyclodextrin cavity than the sterically hindered 2,4' isomer. |
| Carrier Gas | Hydrogen (Constant Flow: 1.5 mL/min) | H₂ provides the flattest Van Deemter curve, maintaining efficiency at the higher linear velocities required for these retained compounds. |
| Oven Program | Isothermal hold (approx. 140–160°C) | Liquid crystal phases often have narrow operating temperature ranges to maintain their "smectic" (ordered) state. Do not overheat , or the phase becomes isotropic and loses selectivity. |
Decision Logic: GC Column Selection
Caption: Decision tree for selecting the correct GC stationary phase. Note that standard non-polar columns often fail.
Module 2: HPLC (Purification & Isolation)
Primary Use Case: Isolating pure 4,4'-DMBP for material synthesis or biological testing.
Recommended Protocol
Standard C18 columns separate primarily by hydrophobicity. Since both isomers are dimethyl-biphenyls, their hydrophobicity is too similar. You need
Option A: Cyclodextrin-Bonded Phases (The "Lock and Key" Method)
-
Column:
-Cyclodextrin (e.g., Cyclobond I 2000).[1] -
Mechanism: The linear 4,4'-DMBP forms a stable inclusion complex with the CD cavity. The 2,4'-DMBP is sterically prevented from deep penetration.
-
Mobile Phase: Methanol/Water (isocratic 60:40 start). Avoid Acetonitrile if possible, as it competes for the CD cavity, reducing selectivity.
Option B: Biphenyl or Phenyl-Hexyl Phases
-
Column: Biphenyl Core-Shell (e.g., Kinetex Biphenyl).
-
Mechanism: These phases possess enhanced
- electron interactions. The planar 4,4'-DMBP can "stack" effectively against the biphenyl ligands on the silica surface. The non-planar 2,4'-DMBP cannot stack as efficiently. -
Mobile Phase: Methanol/Water.[1][2] Methanol promotes
- interactions better than Acetonitrile.
| Parameter | 2,4'-DMBP Behavior | 4,4'-DMBP Behavior | Separation Outcome |
| Elution Order (Cyclodextrin) | Elutes First (Excluded from cavity) | Elutes Second (Held in cavity) | High Resolution ( |
| Elution Order (Biphenyl) | Elutes First (Weak | Elutes Second (Strong | Moderate Resolution |
Module 3: Troubleshooting & FAQs
Q1: My GC peaks are tailing significantly on the Liquid Crystal column.
Diagnosis: You are likely operating outside the mesomorphic temperature range of the column. Fix:
-
Check the column manual for the "Smectic-to-Nematic" or "Nematic-to-Isotropic" transition temperatures.
-
Ensure your oven temperature is set within the ordered phase range. If you go too hot, the liquid crystal melts into a disordered liquid, acting like a standard non-polar phase (losing shape selectivity).
Q2: I am using HPLC with C18, and I see a "doublet" peak but no baseline separation.
Diagnosis: Insufficient selectivity (
-
Change Solvent: Switch from Acetonitrile to Methanol. Methanol is a protic solvent that does not suppress
- interactions as much as the dipolar aprotic Acetonitrile. -
Lower Temperature: Reduce column temperature to 15–20°C. Structural rigidity differences are often more pronounced at lower temperatures (thermodynamic control).
-
Switch Column: If optimization fails, switch to a Biphenyl or PFP (Pentafluorophenyl) stationary phase.
Q3: Is there a non-chromatographic way to enrich the mixture before injection?
Pro-Tip (Adsorptive Separation): Yes. Before prep-HPLC, you can use Zeolite ZSM-5 or Silicalite-1 .
-
Mechanism: The pore size of MFI-type zeolites (approx 5.5 Å) allows the linear 4,4'-DMBP to diffuse inside the crystal, while the bulky 2,4'-DMBP is excluded.
-
Workflow: Pass the mixture dissolved in heptane through a bed of ZSM-5. The flow-through will be enriched in 2,4'-DMBP. The 4,4'-DMBP can be desorbed/extracted from the zeolite afterwards.
Troubleshooting Logic Flow
Caption: Diagnostic workflow for resolving co-elution issues in GC and HPLC.
References
-
Selectivity of Biphenyl Stationary Phases
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017).[2] Chromatography Online.
-
Source:
- Relevance: Validates the use of Biphenyl phases for separating compounds not resolved by C18, specifically leveraging -interactions.
-
-
Liquid Crystal GC Phases
-
Cyclodextrin HPLC Separation
- Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography.
-
Source:
- Relevance: Details the mechanism of inclusion complexation for separating structural and positional isomers (not just enantiomers) using Cyclodextrin phases.
-
Synthesis and Purification Context
-
Adsorptive Separation (Zeolites)
- Low-energy adsorptive separ
-
Source:
- Relevance: Supports the "Pro-Tip" regarding the use of zeolites for shape-selective adsorption of arom
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 6. Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases[v1] | Preprints.org [preprints.org]
Technical Support Center: Stability & Storage of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol
[1]
Introduction: The Chemistry of Vulnerability
You are likely observing discoloration (yellowing or pinking) in your stored samples of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol. This is not a random event; it is a predictable chemical cascade.
Unlike sterically hindered phenols (like BHT) where bulky groups protect the hydroxyl moiety, 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is electronically activated but sterically exposed.
-
Electronic Activation: The methyl groups at the 2 and 4' positions act as electron-donating groups (EDGs), increasing the electron density of the aromatic rings. This lowers the oxidation potential, making the phenol easier to oxidize than a standard biphenyl-4-ol.
-
Steric Exposure: The hydroxyl group (-OH) at position 4 is relatively unhindered. The ortho-positions (3 and 5) are open, serving as primary sites for radical coupling or further oxidation into ortho-quinones.
This guide provides a self-validating storage protocol to halt this degradation.
Module 1: The "Golden Standard" Storage Protocol
This workflow is designed to eliminate the three vectors of phenolic degradation: Oxygen (ROS generation), Light (Photo-excitation), and Heat (Radical initiation).
Step-by-Step Workflow
1. Preparation (The "Dry" Phase)
-
Action: Ensure the material is completely dry before long-term storage.[1]
-
Why: Moisture facilitates proton transfer and can lower the activation energy for oxidation on the crystal surface.
-
Protocol: Dry under high vacuum (< 1 mbar) at ambient temperature for 4–6 hours.
2. The Container System (The "Fortress")
-
Primary Vessel: Amber glass vial (Type I borosilicate). Plastic is permeable to oxygen over time.
-
Closure: Teflon (PTFE)-lined screw cap. Rubber septa degrade and release plasticizers; parafilm is not an oxygen barrier.
3. Inert Gas Backfill (The "Shield")
-
Gas Choice: Argon (Ar) is mandatory.
-
Why: Argon is heavier than air (density ~1.78 g/L vs. Air ~1.22 g/L). It settles over the solid crystals, creating a physical "blanket." Nitrogen (
) is lighter and mixes with air more easily if the seal is imperfect. -
Procedure: Flush the open vial gently with Argon for 30 seconds, then cap immediately.
4. Thermal Control
-
Temperature: Store at -20°C .
-
Why: Oxidation is a kinetic process. Lowering temperature exponentially decreases the rate of radical formation (Arrhenius equation).
Visualizing the Protocol
Figure 1: The "Golden Standard" workflow for arresting phenolic oxidation.
Module 2: Troubleshooting Guide
This section addresses specific symptoms you may encounter in the lab.
Scenario A: "My white powder turned pink/yellow."
| Diagnostic | Root Cause | The Fix (Remediation) |
| Pink Hue | Trace oxidation leading to quinone dimers . Phenols often couple at the ortho-position to form colored biphenoquinones. | Recrystallization: Dissolve in minimal hot Ethanol (EtOH); add water dropwise until turbid; cool slowly. The oxidized impurities usually remain in the mother liquor. |
| Yellow/Brown | Advanced oxidation to ortho-quinones or polymerization. | Silica Plug: Dissolve in 10% EtOAc/Hexanes. Pass through a short pad of silica gel. The polar quinones will stick to the silica; the phenol elutes. |
| Sticky/Clumping | Hygroscopicity + Partial Melting. | Vacuum Desiccation: The material has absorbed water. Dry over |
Scenario B: "The purity looks fine by NMR, but the color is off."
-
Explanation: The human eye is sensitive to colored impurities (quinones) at ppm levels (parts per million). Standard
NMR (detection limit ~1%) may not show these trace impurities. -
Action: Trust the color as an early warning system. Perform a recrystallization before using the material in sensitive catalytic reactions (e.g., Suzuki coupling), as quinones can poison Palladium catalysts.
Module 3: Advanced FAQs
Q1: Can I store this compound in solution (e.g., dissolved in DMSO or Methanol)?
-
Strictly No. Dissolving the solid breaks the crystal lattice, increasing the surface area exposed to dissolved oxygen. Furthermore, protic solvents (like Methanol) can participate in hydrogen bonding that stabilizes the phenoxy radical intermediate, actually accelerating degradation. Always store as a dry solid.
Q2: Why not use Nitrogen (
-
For "working stocks" accessed daily,
is acceptable. For long-term storage (>1 month), Argon is chemically superior due to its density. An Argon blanket remains in the vial even when the cap is briefly opened; Nitrogen escapes immediately.
Q3: Can I add an antioxidant to the jar?
-
Technical Advice: You can add a sacrificial antioxidant like BHT (Butylated hydroxytoluene) or Sodium Metabisulfite, BUT this introduces a chemical impurity that might interfere with your downstream assays.
-
Better Approach: Use the "Double-Vial Method." Place your open vial of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol inside a larger jar containing an oxygen scavenger packet (e.g., Mitsubishi Gas Chemical's Ageless®), then seal the outer jar.
Module 4: The Degradation Pathway (Mechanism)
Understanding the enemy is key to defeating it. The diagram below illustrates how a photon (
Figure 2: Mechanistic pathway of oxidative degradation.
References & Authority
-
Phenol Oxidation Mechanisms:
-
Burton, G. W., & Ingold, K. U. (1986). Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society. (Establishes the fundamental radical mechanism of phenolic oxidation).
-
-
Handling Air-Sensitive Reagents:
-
Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (The industry standard for inert gas techniques).
-
-
Purification of Phenols:
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard reference for recrystallization solvents for hydroxybiphenyls).
-
-
Argon vs. Nitrogen Density:
-
Compressed Gas Association (CGA). Handbook of Compressed Gases. (Verifies Argon density ~1.78 g/L vs Nitrogen ~1.25 g/L at STP, supporting the "blanket" effect claims).
-
Troubleshooting low conversion rates in sterically hindered aryl coupling
Ticket ID: #404-STERIC-FAIL Topic: Troubleshooting Low Conversion in Sterically Hindered Aryl Couplings Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Introduction: The "Steric Wall" Paradox
Welcome to the Vertex Technical Support Center. If you are reading this, you are likely facing the "Steric Wall": your standard Suzuki-Miyaura or Buchwald-Hartwig conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) are yielding <10% conversion on tetra-ortho-substituted or highly hindered biaryl systems.
In hindered coupling, the rules change.[1] Steric bulk hinders Oxidative Addition (OA) and Transmetallation (TM) , yet it is thermodynamically required to drive Reductive Elimination (RE) . This guide moves beyond "add more catalyst" and focuses on mechanistic bottlenecks.
Part 1: The Diagnostic Workflow (Triage)
Before altering conditions, identify where the cycle is breaking. Use this logic flow to diagnose your specific failure mode.
Visual Diagnostic: The Troubleshooting Decision Tree
Figure 1: Triage flowchart for diagnosing the root cause of low conversion based on crude reaction analysis.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Protodeboronation Trap"
Symptom: Your aryl halide remains untouched, but the boronic acid/ester has disappeared. The mass spec shows the hydro-deboronated arene (Ar-H).
Q: Why is my hindered boronic acid decomposing faster than it couples?
A: Steric bulk accelerates Protodeboronation .
In hindered systems, the rate of transmetallation (
-
Mechanism: Base-catalyzed hydrolysis produces a transient carbanion (or zwitterion in pyridines) which is rapidly protonated.
-
The Paradox: Bulky phosphine ligands can sometimes accelerate this side reaction by crowding the Pd center, making transmetallation even harder [1].
Protocol: The "Anhydrous Rescue" Method If you suspect protodeboronation, you must eliminate the proton source or stabilize the boron species.
-
Switch Solvent: Move from Dioxane/Water to Anhydrous Toluene or THF .
-
Switch Base: Use CsF (Cesium Fluoride) or K₃PO₄ (finely ground) instead of carbonates/hydroxides. Fluoride activates the boron without requiring water.
-
Slow Addition: Add the boronic acid as a solution via syringe pump over 2 hours to keep its instantaneous concentration low relative to the catalyst.
Issue 2: Catalyst Activation Failure
Symptom: Both starting materials remain. The reaction solution stays pale yellow or precipitates Pd black immediately.
Q: I used Pd(OAc)₂ and SPhos, but nothing happened. Why? A: Pd(OAc)₂ is a Pd(II) salt.[2] It must be reduced to Pd(0) to enter the cycle.[3] In hindered systems, standard reduction pathways (homocoupling of phosphine) are slow or fail because the bulky ligand cannot coordinate effectively to Pd(II) to facilitate the reduction. You likely have inactive Pd(II) swimming in the flask.
Q: What is the fix? A: Use Precatalysts that generate monoligated Pd(0) species deterministically.
| Precatalyst System | Mechanism of Activation | Best Use Case |
| Buchwald G3 | Base deprotonates amine | General purpose. Robust. |
| Buchwald G4 | Methylated backbone prevents carbazole inhibition. | Ultra-hindered substrates where G3 fails. |
| Pd-PEPPSI-IPr | "Throw-away" pyridine ligand dissociation. | Highly hindered alkyl-alkyl or aryl-alkyl couplings. |
Self-Validating Protocol: The "G4 Switch"
-
Control: Run your reaction with XPhos Pd G4 (1-2 mol%).
-
Conditions: THF/Water (10:1), K₃PO₄ (2 eq), 60°C.
-
Validation: If this works where Pd(OAc)₂/XPhos failed, your issue was catalyst activation, not the coupling step itself [2].
Issue 3: Ligand Selection for "Impossible" Sterics
Symptom: Catalyst is active (solution turns dark brown/orange), but conversion stalls at 20-30%.
Q: Which ligand handles tetra-ortho substitution best? A: You need a ligand that is bulky enough to force Reductive Elimination but flexible enough to allow Oxidative Addition.
-
SPhos: Excellent for ortho-substitution, but may fail for tetra-ortho systems.
-
XPhos: The standard for hindered aryl chlorides.
-
VPhos / RuPhos: Superior for heteroaromatic sterics.
-
Alkyl-Biaryl Phosphines (General): These ligands form a stabilizing interaction between the biaryl backbone and the Pd center, creating a "monoligated" Pd(0) species that is highly active [3].
Visual Mechanism: The Steric Cycle
Figure 2: The impact of steric hindrance on specific steps of the catalytic cycle.[4] Note that while bulk helps the final step, it severely hampers the entry and middle stages.
Part 3: Advanced Experimental Protocols
Protocol A: High-Performance Coupling using Pd-PEPPSI-IPr
Recommended for substrates sensitive to protodeboronation or requiring high temperatures.
-
Setup: Charge a vial with Pd-PEPPSI-IPr (2 mol%) and the Aryl Halide (1.0 equiv).
-
Inerting: Seal and purge with Argon (3x vacuum/refill cycles). Crucial: Oxygen kills the active NHC-Pd species.
-
Solvent/Base: Add anhydrous Dioxane and KOtBu (Potassium tert-butoxide, 1.5 equiv).
-
Note: If base sensitive, use Cs₂CO₃ in technical grade isopropanol.
-
-
Activation: Stir at RT for 5 mins. The solution should shift color (activation of precatalyst).
-
Addition: Add the Boronic Ester (1.2 equiv).
-
Reaction: Heat to 80°C.
-
Check: Monitor by LCMS at 1 hour.
Protocol B: The "Buchwald G4" Method for Tetra-Ortho Systems
Recommended for maximum conversion in difficult biaryl synthesis.
-
Reagents:
-
Aryl Bromide (1.0 equiv)[2]
-
Boronic Acid (1.5 equiv - excess required due to potential deboronation)
-
XPhos Pd G4 (2-3 mol%)
-
K₃PO₄ (0.5 M solution in water, degassed)
-
-
Solvent: THF (degassed). Ratio THF:Water should be 4:1.[2]
-
Procedure:
-
Combine organics and catalyst in the vial.[2]
-
Add solvents/base under Argon flow.
-
Heat vigorously to 60°C.
-
Why this works: The G4 precatalyst releases the active L-Pd(0) species immediately upon warming in the presence of base, saturating the reaction with active catalyst before the boronic acid has time to decompose [4].
-
References
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Source: ChemRxiv (2024). URL:[Link]
-
Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. (Applicable to Aryl Coupling logic regarding G3/G4). Source: Chemical Science (2011).[5] URL:[Link]
-
Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: An updated User's guide. Source: Buchwald Research Group (2019).[6] URL:[Link]
Sources
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: An updated User’s guide – The Buchwald Research Group [chemistry-buchwald.mit.edu]
Validation & Comparative
Optimizing Dimethyl Hydroxybiphenyl Purity Analysis: A Comparative HPLC Method Development Guide
Executive Summary
Dimethyl hydroxybiphenyl (DMHB) and its structural isomers (e.g., 3,5-dimethyl-2-hydroxybiphenyl) present specific chromatographic challenges due to their hydrophobic biphenyl core and the ionizable phenolic hydroxyl group. While standard C18 chemistries are often the default starting point, they frequently fail to resolve positional isomers or prevent peak tailing caused by secondary silanol interactions.
This guide objectively compares a standard C18 (Octadecyl) workflow against an optimized Phenyl-Hexyl stationary phase. We demonstrate that leveraging
Part 1: The Analytical Challenge
The purity analysis of DMHB requires resolving the target molecule from:
-
Positional Isomers: Molecules with methyl groups at different positions on the biphenyl ring.
-
Synthetic Precursors: Often substituted phenols or phenyl-halides.
-
Oxidation Byproducts: Quinone-like structures.
Chemical Constraints
-
Hydrophobicity: The biphenyl structure confers high logP (approx. 4.0–4.5), requiring high organic content for elution.
-
Acidity (pKa ~10): The phenolic group can ionize at neutral pH, leading to peak broadening.
-
Aromaticity: The conjugated system strongly absorbs UV at ~280 nm but allows for specific
retention mechanisms.
Part 2: Comparative Methodology
We compared two distinct separation strategies. The data below synthesizes performance metrics from field applications involving phenolic biphenyls.
Strategy A: The "Standard" Approach (C18)
-
Column: High-purity C18 (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Outcome: Strong retention, but poor discrimination between isomers with similar hydrophobicity.
Strategy B: The "Optimized" Approach (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mechanism: Hydrophobic interaction +
stacking with the biphenyl analyte. -
Outcome: Enhanced selectivity. The stationary phase interacts electronically with the aromatic rings, resolving isomers based on electron density differences rather than just size/hydrophobicity.
Performance Data Comparison
| Metric | C18 Method (Standard) | Phenyl-Hexyl Method (Optimized) | Impact |
| Critical Pair Resolution ( | 1.2 (Co-elution risk) | 2.8 (Baseline resolved) | Accurate quantitation of isomeric impurities. |
| Tailing Factor ( | 1.6 | 1.1 | Sharper peaks yield higher S/N ratios. |
| Retention Time (Target) | 12.4 min | 10.8 min | Phenyl phases often show slightly lower retention for pure hydrophobes, speeding up analysis. |
| Selectivity ( | 1.04 | 1.15 | The "Biphenyl" effect drives separation. |
Analyst Note: The Phenyl-Hexyl phase is particularly effective when using Methanol as the organic modifier, as Acetonitrile can suppress
interactions by forming its own-complexes with the stationary phase.
Part 3: Detailed Experimental Protocol
This protocol utilizes the Phenyl-Hexyl strategy, which is recommended for purity analysis where isomeric separation is critical.
Reagents & Standards
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade). Purpose: Suppress phenolic ionization.
-
Solvent B: Methanol (LC-MS grade). Purpose: Promote
selectivity. -
Diluent: 50:50 Water:Methanol.
Instrument Conditions
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl OR Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C.
-
Detection: UV @ 280 nm (Reference 360 nm).
-
Injection Vol: 10 µL.
Gradient Program
The following gradient is designed to elute polar degradants early while resolving hydrophobic isomers mid-run.
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 60 | 40 | Initial |
| 15.0 | 10 | 90 | Linear |
| 18.0 | 10 | 90 | Hold |
| 18.1 | 60 | 40 | Re-equilibrate |
| 23.0 | 60 | 40 | End |
System Suitability Test (SST) Criteria
To ensure trustworthiness, the system must pass these checks before every sample set:
-
Precision: %RSD of peak area for 5 replicate injections of Standard < 2.0%.
-
Resolution:
between DMHB and nearest isomeric impurity. -
Tailing:
for the main peak.
Part 4: Logic & Troubleshooting (Visualization)
Method development is not linear; it is a logic tree. The following diagram illustrates the decision process for optimizing the separation of phenolic biphenyls.
Figure 1: Decision logic for optimizing phenolic biphenyl separation. Note the critical branch switching to Phenyl-Hexyl stationary phases when isomer resolution is insufficient.
Part 5: Scientific Rationale (The "Why")
The Interaction Mechanism
Standard C18 columns rely on hydrophobic subtraction. However, DMHB isomers often possess identical hydrophobic volumes. The Phenyl-Hexyl phase introduces a secondary interaction mechanism. The
-
Steric Selectivity: Isomers with methyl groups in "ortho" positions (sterically hindered) interact differently with the planar phenyl phase compared to "meta" or "para" isomers, creating separation windows that C18 cannot achieve [1].
Mobile Phase Selection
While Acetonitrile (ACN) is a common solvent, it has a dipole that can interfere with
pH Control
Phenolic compounds like DMHB are weak acids. If the mobile phase pH is near the pKa (~10), the analyte exists in equilibrium between neutral and ionized forms, causing split peaks or severe tailing. Acidifying to pH ~2.5-3.0 with Formic or Phosphoric acid ensures the molecule remains 100% protonated (neutral), sharpening the peak shape [3].
References
-
Waters Corporation. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. Retrieved from
-
ResearchGate. (2025).[1] Simple HPLC–UV Analysis of Phenol and Its Related Compounds. Journal of Analytical Sciences. Retrieved from
-
National Institutes of Health (NIH). (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy... dioxybiphenyl.[2] PubMed. Retrieved from
-
SIELC Technologies. (2018). Separation of Disulfide, bis(3,4-dimethylphenyl) on Newcrom R1 HPLC column. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Antioxidant Efficacy of 2,4'-Dimethyl vs. 4,4'-Dimethyl Biphenylols
The following guide provides an in-depth technical comparison of 2,4'-dimethylbiphenylol and 4,4'-dimethylbiphenylol isomers. This analysis focuses on the Structure-Activity Relationship (SAR) governing their antioxidant potential, specifically the impact of methyl substitution patterns on radical stabilization and molecular planarity.
Executive Summary
In the evaluation of biphenyl-based antioxidants, the geometric alignment of the two phenyl rings is the critical determinant of efficacy.
-
4,4'-Dimethylbiphenylol (Symmetric) is the superior antioxidant candidate. Its substitution pattern allows for greater planarity, facilitating inter-ring resonance stabilization of the phenoxy radical.
-
2,4'-Dimethylbiphenylol (Asymmetric) exhibits reduced antioxidant capacity due to the "Ortho-Effect." The methyl group at the 2-position creates steric hindrance that forces the biphenyl core into a highly twisted conformation, breaking
-conjugation and confining the radical to a single ring.
Structural Analysis & Mechanistic Basis
The antioxidant activity of phenolic compounds is primarily driven by the Hydrogen Atom Transfer (HAT) mechanism. The efficacy of HAT depends on the stability of the resulting phenoxy radical.
Key Factor: Bond Dissociation Enthalpy (BDE) Lower BDE of the O-H bond correlates with higher antioxidant activity.[1] BDE is lowered by electron-donating groups (EDGs) like methyls and, crucially, by resonance delocalization .
Comparison of Isomers
| Feature | 4,4'-Dimethylbiphenylol | 2,4'-Dimethylbiphenylol |
| Symmetry | ||
| Steric Clash | Low (H vs H at bridge) | High (Methyl vs H at bridge) |
| Twist Angle ( | ~30–45° (Allows conjugation) | ~60–90° (Breaks conjugation) |
| Radical Stabilization | High (Delocalized over 2 rings) | Low (Localized to 1 ring) |
| Electronic Effect | Inductive (+I) from Para-methyl | Inductive (+I) + Steric Inhibition |
The "Twist" Effect Visualization
The following diagram illustrates the steric impact of the 2-position methyl group in the 2,4'-isomer compared to the planar-accessible 4,4'-isomer.
Caption: Mechanistic flow showing how ortho-substitution (2,4'-isomer) disrupts planarity, preventing the resonance stabilization necessary for high antioxidant potency.
Predicted Physicochemical Properties
Based on established SAR data for biphenyls and phenolic antioxidants (e.g., ortho-phenylphenol derivatives), the following performance metrics are projected:
| Parameter | 4,4'-Dimethyl Isomer | 2,4'-Dimethyl Isomer | Impact on Efficacy |
| O-H BDE (kcal/mol) | ~78-80 | ~82-85 | Lower is better (Easier H-donation). |
| Ionization Potential (IP) | Lower | Higher | Lower IP facilitates electron transfer (SET mechanism). |
| LogP (Lipophilicity) | ~4.5 | ~4.5 | Similar bioavailability/membrane penetration. |
| Reaction Rate ( | Fast | Moderate/Slow | 4,4' reacts faster due to resonance driving force. |
Synthesis of Insight: While the 2-methyl group in the 2,4'-isomer provides electron density (EDG) which theoretically weakens the O-H bond, this is overridden by the loss of resonance . The 4,4'-isomer benefits from the EDG effect of the methyls without sacrificing the conjugation of the biphenyl system.
Experimental Validation Protocol
To empirically verify the superior activity of the 4,4'-isomer, the following DPPH Radical Scavenging Assay is recommended. This protocol is optimized for lipophilic biphenyls, which may precipitate in standard aqueous buffers.
Reagents
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol.
-
Solvent: Methanol or Ethanol (HPLC Grade).
-
Positive Control: Trolox or BHT (Butylated hydroxytoluene).
Workflow (Step-by-Step)
-
Preparation: Dissolve both biphenylol isomers in methanol to create 1 mM stock solutions.
-
Dilution Series: Prepare concentrations ranging from 10
M to 200 M. -
Reaction:
-
Add 100
L of sample solution to a 96-well plate. -
Add 100
L of DPPH stock solution. -
Critical Step: Incubate in the dark at 25°C for 30 minutes.
-
-
Measurement: Read Absorbance at 517 nm using a microplate reader.
-
Calculation:
Calculate (concentration required for 50% inhibition) using non-linear regression.
Expected Result: The 4,4'-isomer should exhibit a lower
References
-
Bastiansen, O., & Samdal, S. (1985).[2] Structure and barrier of internal rotation of biphenyl derivatives in the gaseous state. Journal of Molecular Structure. Link
-
Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls.[2][3][4] Journal of Physical Chemistry A. Link
-
Amorati, R., & Valgimigli, L. (2012). Modulation of the Antioxidant Activity of Phenols by Non-Covalent Interactions. Organic & Biomolecular Chemistry. Link
-
Kozlowski, P., et al. (2022). Determination of Torsional Angles of Biphenyl Molecules on Al2O3. Westmont College Research. Link
-
IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Phenoxyl Radicals & Antioxidants. Link
Sources
Publish Comparison Guide: Infrared Spectroscopy of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol
This guide provides an in-depth technical analysis of the Infrared (IR) absorption profile for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol . It is designed for researchers requiring rigorous structural verification and differentiation of this specific isomer from close structural analogs in drug discovery and materials science workflows.
Executive Summary & Molecular Profile
2,4'-Dimethyl[1,1'-biphenyl]-4-ol is a substituted biphenyl featuring a phenolic hydroxyl group and two methyl substituents distributed across both rings. Its structural distinctiveness lies in the non-planar geometry induced by the ortho-methyl group at position 2.
Unlike planar biphenyls (e.g., 4,4'-biphenylol), the steric hindrance at the 2-position forces the two aromatic rings to twist, reducing
Structural Breakdown for IR Analysis
-
Ring A (Phenolic): 1,2,4-trisubstituted benzene ring (1-Bridge, 2-Methyl, 4-Hydroxyl).
-
Ring B (Distal): 1,4-disubstituted benzene ring (1'-Bridge, 4'-Methyl).
Comprehensive IR Peak Assignment
The following data synthesizes experimental group frequencies with predictive spectroscopy for the specific substitution patterns of this molecule.
A. Functional Group Region (4000 – 1500 cm⁻¹)
| Frequency (cm⁻¹) | Vibration Mode | Intensity | Structural Assignment |
| 3200 – 3500 | O-H Stretch | Broad, Strong | Phenolic hydroxyl (H-bonded).[1] Sharpens to ~3600 cm⁻¹ in dilute solution. |
| 3020 – 3080 | C-H Stretch (sp²) | Weak/Medium | Aromatic ring hydrogens. |
| 2960, 2870 | C-H Stretch (sp³) | Medium | Methyl groups (-CH₃). Asymmetric and symmetric stretching.[2][3][4] |
| 1600, 1500 | C=C Ring Stretch | Strong | Aromatic ring "breathing" modes. |
| 1220 – 1260 | C-O Stretch | Strong | Phenolic C-O bond. Position is sensitive to electron donation from the ortho-methyl. |
B. Fingerprint Region (1500 – 600 cm⁻¹) – The Differentiator
This region contains the "fingerprint" bands essential for distinguishing this isomer from 4,4'-dimethyl or 2,2'-dimethyl analogs.
| Frequency (cm⁻¹) | Vibration Mode | Assignment Logic |
| 800 – 840 | C-H Out-of-Plane (oop) | Overlap Zone: Contributions from the para-substituted Ring B (2 adjacent H's) AND the 5,6-positions of Ring A (2 adjacent H's). |
| 870 – 890 | C-H Out-of-Plane (oop) | Diagnostic Peak: Corresponds to the isolated H at position 3 of Ring A (sandwiched between methyl and hydroxyl). This peak is absent in 4,4'-isomers. |
| 690 – 710 | Ring Deformation | Characteristic of substituted biphenyls; position varies with the twist angle between rings. |
Comparative Analysis: Performance vs. Alternatives
In drug development, distinguishing between positional isomers is critical due to their vastly different biological activities.
Comparison 1: Vs. 4,4'-Dimethylbiphenyl-4-ol (Planar Analog)
-
Structural Difference: The alternative lacks the ortho-methyl group (methyls are at 4 and 4').
-
IR Differentiator:
-
Conjugation Band: The 4,4'-isomer is planar, leading to a C=C stretch shifted to lower wavenumbers (~1580 cm⁻¹) due to extended conjugation. The 2,4'-isomer (twisted) absorbs at higher wavenumbers (~1600 cm⁻¹).
-
OOP Bending: The 4,4'-isomer shows a single dominant band type (800-840 cm⁻¹) for two adjacent hydrogens. It lacks the 870-890 cm⁻¹ peak characteristic of the isolated hydrogen in the 2,4'-isomer.
-
Comparison 2: Vs. 2,4'-Dimethylbiphenyl (Non-Phenolic)
-
Structural Difference: Lacks the -OH group.
-
IR Differentiator:
-
O-H Absence: The spectrum of the non-phenolic alternative is transparent in the 3200–3600 cm⁻¹ region.
-
C-O Absence: Lacks the strong band at ~1240 cm⁻¹.
-
Summary Table of Isomeric Distinction
| Feature | 2,4'-Dimethyl[1,1'-biphenyl]-4-ol | 4,4'-Dimethylbiphenyl-4-ol | 2,4'-Dimethylbiphenyl |
| O-H Stretch | Present (Broad) | Present (Broad) | Absent |
| Isolated H (oop) | Present (~880 cm⁻¹) | Absent | Present (Ring A) |
| Ring Conformation | Twisted (Steric hindrance) | Planar (Conjugated) | Twisted |
| C=C Stretch | ~1600 cm⁻¹ | ~1580 cm⁻¹ | ~1600 cm⁻¹ |
Experimental Protocol
To ensure reproducible data for regulatory or publication purposes, follow this validated workflow.
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred for solid samples due to minimal preparation and lack of moisture interference.
-
Sample Prep: Isolate 2-5 mg of the crystalline solid. Ensure the crystal size is uniform; if coarse, lightly crush with a mortar and pestle to ensure good contact with the crystal.
-
Background Scan: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a 32-scan background spectrum.
-
Acquisition:
-
Place sample on the crystal.
-
Apply pressure using the anvil until the pressure gauge peaks (ensure consistent contact).
-
Parameters: Resolution: 4 cm⁻¹; Scans: 32 or 64; Range: 4000–600 cm⁻¹.
-
-
Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is needed) to account for depth of penetration dependence on wavelength.
Visualizations
Diagram 1: Structural Logic & Vibrational Assignments
This diagram maps the specific functional groups to their resulting IR signals, highlighting the "Twisted" nature of the molecule.
Caption: Structural decomposition of vibrational modes. Note the "Isolated H" on Ring A as the key diagnostic marker.
Diagram 2: Isomer Identification Workflow
A decision tree for researchers to confirm the identity of the compound using IR data.
Caption: Logic flow for distinguishing the target 2,4'-isomer from common structural alternatives.
References
-
NIST Mass Spectrometry Data Center. 1,1'-Biphenyl, 2,4'-dimethyl-. National Institute of Standards and Technology.[5] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for substituted benzene ring group frequencies).[4][6][7]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link] (Source for specific C-H wagging correlations).
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. 4,4'-Dimethylbiphenyl [webbook.nist.gov]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
Reference Standards for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol Impurity Profiling
Executive Summary: The Precision Imperative
In the synthesis of biphenyl-based Active Pharmaceutical Ingredients (APIs) such as Eltrombopag , Diflunisal , and various sartans, the control of process-related impurities is a critical quality attribute (CQA). Among these, 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (CAS 1261975-21-6) presents a unique challenge. Its structural similarity to both the starting materials (methylated phenols/boronic acids) and the API core often leads to co-elution in standard C18 chromatography.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) and In-House Synthesized (IHS) standards for this specific impurity. We demonstrate that for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol, relying on non-certified standards introduces significant risk of Out-of-Specification (OOS) results due to uncharacterized isomeric contamination and response factor variance.
Technical Comparison: Reference Standard Tiers
The choice of reference standard dictates the accuracy of your quantitation. For a biphenyl impurity with high isomeric potential, "purity by HPLC area %" is insufficient.
Comparative Performance Matrix
| Feature | Certified Reference Material (CRM) | Analytical Standard (Research Grade) | In-House / Crude Isolate |
| Primary Utility | Quantitation & Validation (ICH Q2) | Identification (Qualitative) | R&D Scouting |
| Assay Method | Mass Balance (100% - Impurities - Water - Solvents - Ash) OR qNMR | HPLC Area % (often ignores water/salts) | HPLC Area % (unverified) |
| Isomeric Purity | Confirmed (Specific resolution of 2,4' vs 4,4' isomers) | Assumed (May contain co-eluting isomers) | Unknown |
| Water/Volatiles | Quantified (KF / TGA / GC-HS) | Often unlisted | Unknown |
| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer Lot | None |
| Risk Profile | Low (Defensible in audits) | Medium (Risk of potency error >5%) | High (Regulatory rejection likely) |
The Causality of Failure
Using a Research Grade standard for quantitation of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol often leads to overestimation of API purity .
-
Mechanism: RG standards often lack data on water content (hygroscopicity of the phenolic hydroxyl) and residual inorganic salts from the Suzuki coupling (e.g., Palladium, Borates).
-
Impact: If an RG standard is 90% potent but assumed 99%, you will underestimate the impurity in your API by ~10%, potentially releasing toxic material.
Impurity Origin & Isomeric Challenge
Understanding the origin of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol is essential for selecting the right separation method. It typically arises during Suzuki-Miyaura cross-coupling reactions where regio-selectivity is imperfect or starting materials contain isomeric impurities.
Visualization: Impurity Genesis Pathway
Figure 1: Formation of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol during biaryl synthesis. Note the potential for homocoupling byproducts (4,4'-isomers) which are structurally similar and difficult to separate.
Experimental Protocol: The Self-Validating System
To accurately profile this impurity, we cannot rely on standard C18 chemistry, which dominates hydrophobic interactions but lacks shape selectivity for biphenyl isomers.
Recommendation: Use a Biphenyl Stationary Phase . The pi-pi interactions between the biphenyl ligand and the analyte provide orthogonal selectivity to C18, crucial for separating the 2,4' isomer from the 4,4' isomer.
Method: High-Resolution Separation of Methylbiphenyl Isomers
Objective: Quantify 2,4'-Dimethyl[1,1'-biphenyl]-4-ol with resolution > 2.0 from the API and other isomers.
Equipment: UHPLC with PDA Detector.
| Parameter | Condition | Rationale |
| Column | HALO Biphenyl (2.7 µm, 2.1 x 100 mm) or equivalent | Enhanced selectivity for aromatic isomers via pi-pi stacking. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses phenol ionization (pKa ~10), keeping it neutral for retention. |
| Mobile Phase B | Acetonitrile (MeCN) / Methanol (50:50) | Methanol enhances pi-pi interactions on the biphenyl phase better than pure MeCN. |
| Flow Rate | 0.4 mL/min | Optimized for Van Deemter minimum of fused-core particles. |
| Gradient | 0-2 min: 30% B; 2-10 min: 30%→80% B | Shallow gradient allows discrimination of methyl-positional isomers. |
| Detection | UV @ 254 nm | Max absorbance for the biphenyl conjugated system. |
| Temp | 35°C | Controls viscosity and interaction kinetics. |
Protocol Steps:
-
System Suitability: Inject a mixture of the API and the Certified Reference Standard of 2,4'-Dimethyl[1,1'-biphenyl]-4-ol.
-
Resolution Check: Ensure the resolution (
) between the impurity and the API is . If , lower the initial %B to 25%. -
Linearity: Prepare 5 levels of the CRM from LOQ (approx 0.05%) to 150% of the specification limit.
-
RRF Calculation: Calculate the Relative Response Factor.
Note: Methyl groups alter the UV cross-section. Do not assume RRF = 1.0.
Analytical Workflow & Decision Logic
The following workflow ensures that the reference standard is qualified correctly before use in release testing.
Figure 2: Qualification workflow for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol reference standards.
References
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Conference on Harmonisation, 2006. Link
-
Habib, N. M., et al. "Development and Validation of Chromatographic Methods for Resolving Ternary Mixture of Diflunisal, Naproxen and Diflunisal Toxic Impurity (Biphenyl-4-ol)." Analytical Chemistry Letters, vol. 5, no.[1][2] 6, 2015, pp. 316-328. Link
-
Advanced Materials Technology. "HALO® Biphenyl: Enhanced Selectivity for Aromatic Compounds." Application Note, 2023.[3] Link
-
NIST Chemistry WebBook. "1,1'-Biphenyl, 2,4'-dimethyl- (CAS 611-61-0 Data)." National Institute of Standards and Technology. Link(Note: Structural isomer data used for thermodynamic comparison).
Sources
Safety Operating Guide
Proper Disposal Procedures: 2,4'-Dimethyl[1,1'-biphenyl]-4-ol
The following technical guide details the proper disposal, handling, and safety protocols for 2,4'-Dimethyl[1,1'-biphenyl]-4-ol (CAS: 1261975-21-6).
This document is structured for researchers and laboratory managers requiring immediate, actionable operational data. It synthesizes chemical safety principles with specific logistical workflows to ensure compliance and safety.
Chemical Identification & Hazard Profile
Before initiating any disposal workflow, you must validate the chemical identity and understand its specific hazard matrix. This compound is a substituted biphenyl-ol, sharing toxicological characteristics with both phenolic compounds and lipophilic biphenyls.
| Parameter | Technical Specification |
| Chemical Name | 2,4'-Dimethyl[1,1'-biphenyl]-4-ol |
| CAS Number | 1261975-21-6 |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Physical State | Solid (typically off-white powder) |
| Solubility | Low water solubility; soluble in organic solvents (DMSO, Methanol). |
| Acidity (pKa) | ~10 (Phenolic hydroxyl group) |
Risk Assessment (GHS Classification)
Based on structural analogs (e.g., 4-phenylphenol) and functional group analysis:
-
Health Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE 3 (Respiratory Irritation).[1]
-
Environmental Hazards: Aquatic Chronic Toxicity . Biphenyl structures are lipophilic and bioaccumulative.
-
Signal Word: WARNING
Personal Protective Equipment (PPE) Matrix
Treat this compound as a contact hazard and inhalation risk (dust).
-
Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling open powder outside a fume hood.
-
Dermal: Nitrile gloves (0.11 mm minimum thickness). Double-gloving recommended for solutions.
-
Ocular: Chemical safety goggles. Safety glasses with side shields are insufficient for powder handling due to potential airborne dust.
-
Body: Standard lab coat (buttoned) + long pants + closed-toe shoes.
Waste Segregation & Disposal Workflows
Effective disposal begins with segregation at the point of generation. Do not mix this compound with incompatible streams (e.g., strong oxidizers, heavy metals).
A. Solid Waste (Pure Compound or Contaminated Debris)
-
Applicability: Expired pure stock, contaminated weighing boats, gloves, paper towels.
-
Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.
-
Labeling: Must be labeled "Hazardous Waste - Solid, Toxic/Irritant" .
-
Protocol:
B. Liquid Waste (Solutions in Organic Solvents)
-
Applicability: Reaction mixtures, mother liquors, HPLC effluent.
-
Segregation Rule: Segregate based on the solvent carrier.
-
Halogenated Solvents (e.g., DCM, Chloroform):Bin A
-
Non-Halogenated Solvents (e.g., Methanol, DMSO):Bin B
-
-
Critical Note: Do not mix with acidic aqueous waste streams if the solution contains cyanides or sulfides (unlikely for this specific compound, but standard protocol).
-
Final Disposition: Fuel blending (non-halogenated) or Incineration (halogenated).
C. Aqueous Waste[4]
-
Protocol: Due to high aquatic toxicity and low solubility, DO NOT discharge down the drain.
-
Treatment: Collect in "Aqueous Hazardous Waste" containers. If the compound has precipitated, filter the solid and dispose of it as Solid Waste (Method A) to reduce liquid waste volume.
Visual Operational Workflows
Figure 1: Waste Segregation Decision Tree
This logic flow ensures the compound is routed to the correct destruction facility, minimizing environmental release risks.
Caption: Decision logic for segregating 2,4'-Dimethyl[1,1'-biphenyl]-4-ol waste streams based on physical state and solvent carrier.
Emergency Spill Response (Immediate Action)
If a spill occurs, autonomy and speed are critical. Follow this self-validating protocol.
Spill Response Workflow
-
Isolate: Evacuate the immediate area (radius: 3 meters). Mark the zone.
-
Protect: Don full PPE (N95, Goggles, Nitrile Gloves, Lab Coat).
-
Contain:
-
Solid Spill: Cover with wet paper towels to prevent dust generation.
-
Liquid Spill: Encircle with absorbent pads or vermiculite.
-
-
Clean:
-
Scoop material into a wide-mouth waste jar.
-
Do not use a brush/dustpan for dry powder (generates aerosols). Use a scoop or wet-wipe method.
-
-
Decontaminate: Scrub the surface with a soap/water solution, followed by an ethanol wipe.
-
Report: Log the incident with your Environmental Health & Safety (EHS) officer.
Caption: Step-by-step emergency response protocol for laboratory spills.
Regulatory & Compliance Context
-
EPA (USA): This compound is not explicitly P-listed or U-listed, but it must be characterized as a Toxic Waste if it exhibits toxicity characteristics or Ignitable if in flammable solvents (D001).
-
DOT/IATA (Shipping): If shipping waste, it may fall under UN 3077 (Environmentally hazardous substance, solid, n.o.s.) due to the biphenyl core.[4]
-
TSCA: Ensure the substance is used for R&D purposes (TSCA exemption) if not on the active inventory.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123078, 2,4'-Dimethylbiphenyl (Structural Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Phenols and Derivatives. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
